(2-Bromo-1,1-difluoroethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOYTRHHQMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546649 | |
| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108661-89-8 | |
| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108661-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated aromatic compound that holds significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The introduction of the gem-difluoroethyl group can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published in publicly available literature, some of its key physical and chemical properties have been reported or predicted. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 108661-89-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrF₂ | [1][2][3] |
| Molecular Weight | 221.04 g/mol | [2][3] |
| Boiling Point | 218.4 °C at 760 mmHg | ChemicalBook |
| Density | 1.501 g/cm³ (predicted) | ChemBlink |
| Flash Point | 83.7 °C | ChemicalBook |
| Solubility | Practically insoluble in water (0.024 g/L at 25 °C, predicted) | ChemBlink |
Synthesis of this compound
A key synthetic route to this compound has been reported by Schlosser and colleagues in the journal Tetrahedron. The synthesis involves the reaction of (trifluoromethyl)benzene with butyllithium and subsequent trapping of the resulting intermediate with 1,2-dibromoethane.
Experimental Protocol: Synthesis via Trifluoromethylbenzene
This protocol is based on the general principles of organolithium chemistry and subsequent electrophilic trapping.
Materials:
-
(Trifluoromethyl)benzene
-
n-Butyllithium (in hexanes)
-
1,2-Dibromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve (trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of 1,2-dibromoethane (1.2 eq) in the same anhydrous solvent to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Spectroscopic Properties
Detailed, experimentally verified spectroscopic data for this compound is scarce in readily accessible databases. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show a multiplet in the aromatic region (approximately 7.2-7.6 ppm) corresponding to the five protons of the phenyl group. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a triplet in the upfield region, coupled to the two fluorine atoms.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the difluoroethyl group showing a characteristic triplet due to C-F coupling. The carbon of the difluoro group (-CF₂-) would also appear as a triplet. The bromomethyl carbon (-CH₂Br) would be observed in the aliphatic region.
-
¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting cation.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.
Reactivity and Applications in Drug Development
The this compound moiety is a versatile building block for introducing a phenyl-gem-difluoroethyl group into target molecules. The bromine atom can be readily displaced through nucleophilic substitution or participate in various cross-coupling reactions, making it a valuable synthon in multi-step organic syntheses.[4]
The gem-difluoroethylene group is considered a bioisostere of a carbonyl or an ether linkage and can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidation, and its electronic properties can modulate binding interactions with biological targets.
While specific examples of marketed drugs containing the this compound fragment are not readily identifiable, the broader class of gem-difluoroalkyl aromatic compounds is of significant interest in medicinal chemistry. These motifs are explored in the development of novel therapeutics across various disease areas. The reactivity of the benzylic gem-difluorobromide allows for its incorporation into diverse molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.
References
An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene
CAS Number: 108661-89-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the gem-difluoroethyl moiety into organic molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This functional group can act as a bioisostere for carbonyl groups, ethers, and other functionalities, often leading to improved metabolic stability, modulated acidity or basicity, and altered molecular conformation.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, potential applications, and safety information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier safety data sheets.
| Property | Value | Reference |
| CAS Number | 108661-89-8 | [5] |
| Molecular Formula | C₈H₇BrF₂ | [5] |
| Molecular Weight | 221.04 g/mol | [5] |
| Appearance | Liquid | - |
| Boiling Point | 55-56 °C at 2 mmHg | - |
| Melting Point | -26 to -24 °C | - |
| Density | 1.534 g/cm³ | - |
| Solubility | Practically insoluble in water (0.024 g/L at 25 °C, calculated) | - |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway to this compound could involve the radical bromination of (1,1-difluoroethyl)benzene. This reaction would likely proceed via a free radical mechanism, initiated by light or a radical initiator.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
(1,1-difluoroethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1,1-difluoroethyl)benzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom. The methylene protons will be split by the adjacent gem-difluoro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
Mass Spectrometry
The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the phenyl-difluoroethyl cation.
Applications in Drug Development
The gem-difluoroethyl group is a valuable pharmacophore in modern drug design. Its introduction into a molecule can significantly alter its biological properties.
Bioisosteric Replacement
The difluoromethylene group (CF₂) is a well-known bioisostere of an ether oxygen or a carbonyl group.[1][2][3][4] This allows medicinal chemists to replace metabolically labile groups with a more stable fluorinated analogue, potentially improving the drug's half-life and oral bioavailability.
Figure 2. Role of gem-difluoroethyl group as a bioisostere.
Synthetic Building Block
This compound serves as a versatile synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.
Figure 3. Synthetic utility of this compound.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a metabolically stable gem-difluoroethyl group makes it an attractive starting material for the preparation of novel therapeutic agents. While detailed synthetic and spectroscopic data for this specific compound are limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 7. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of (2-Bromo-1,1-difluoroethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly alter the physicochemical and biological properties of molecules. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available experimental data for this specific molecule, the presented spectroscopic data are predicted based on established principles and data from analogous structures. This document also outlines a plausible synthetic route and generalized experimental protocols for its characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.4 - 7.6 | m | - | 5H, Aromatic protons |
| ~ 3.8 - 4.1 | t | ~ 14 | 2H, -CH₂Br |
Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 135 - 140 | t | ~ 25 | C (ipso) |
| ~ 130 - 132 | s | - | C (para) |
| ~ 128 - 130 | s | - | C (ortho, meta) |
| ~ 115 - 125 | t | ~ 240-250 | -CF₂- |
| ~ 35 - 40 | t | ~ 20-25 | -CH₂Br |
Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -90 to -110 | t | ~ 14 | -CF₂- |
Referenced against CFCl₃. The chemical shift for fluorinated compounds can be significantly influenced by the solvent and electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| 1100 - 1250 | Strong | C-F stretch |
| 690 - 770 | Strong | Aromatic C-H bend |
| 550 - 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 220/222 | [C₈H₇BrF₂]⁺ | Molecular ion peak, characteristic 1:1 isotopic pattern for Bromine. |
| 141 | [C₈H₇F₂]⁺ | Loss of ·Br |
| 123 | [C₇H₅F₂]⁺ | Loss of H₂CBr |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl fragment. |
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectroscopic data, and key aspects of its reactivity.
Core Physical and Chemical Properties
This compound, with the CAS number 108661-89-8, is a halogenated aromatic compound. Its structure features a phenyl group attached to a difluorinated ethyl chain with a terminal bromine atom. This combination of a reactive bromine atom and the unique electronic properties conferred by the gem-difluoro group makes it a valuable building block in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂ | [1][2] |
| Molecular Weight | 221.04 g/mol | [1][2] |
| CAS Number | 108661-89-8 | [1][2] |
| Boiling Point | 218.4 °C at 760 mmHg | N/A |
| Density | 1.222 g/cm³ | N/A |
| Flash Point | 83.7 °C | N/A |
| Melting Point | -26 to -24 °C | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons adjacent to the bromine atom. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons (-CH₂Br) would be split by the adjacent difluoro-carbon, resulting in a triplet.[3]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the two carbons of the ethyl chain. The carbon bearing the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling. The carbon attached to the bromine (CH₂Br) would also be observable. Aromatic carbons typically resonate between 120-140 ppm.[4][5]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the CF₂ group.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the region of 1000-1400 cm⁻¹. The C-Br stretching frequency is generally found at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as M⁺ and M+2 peaks of nearly equal intensity.[9] Common fragmentation pathways would involve the loss of a bromine radical (•Br) or the cleavage of the ethyl side chain.[10][11]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, analogous synthetic strategies can be inferred. One potential route could involve the radical bromination of 1,1-difluoro-1-phenylethane.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the reactive C-Br bond and the influence of the difluoroethylphenyl group.
-
Nucleophilic Substitution: The primary alkyl bromide functionality makes the compound susceptible to nucleophilic substitution reactions (Sₙ2).[12] Various nucleophiles can displace the bromide ion, providing a pathway to introduce a wide range of functional groups. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the benzylic position.
Caption: General scheme for nucleophilic substitution of this compound.
-
Electrophilic Aromatic Substitution: The (2-bromo-1,1-difluoroethyl) group will act as a substituent on the benzene ring, directing incoming electrophiles. Due to the electron-withdrawing nature of the fluorine atoms, this group is expected to be deactivating and a meta-director for electrophilic aromatic substitution reactions.[13][14][15][16]
Caption: Expected outcome of electrophilic aromatic substitution on this compound.
Safety Information
This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile fluorinated building block with potential applications in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile make it a valuable tool for medicinal chemists and synthetic organic chemists. Further research into its specific reactions and the biological activity of its derivatives is warranted.
References
- 1. This compound (108661-89-8) Hnmr-Molbase [molbase.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]
- 5. 2-Bromoethylbenzene(1973-22-4) 13C NMR [m.chemicalbook.com]
- 6. azom.com [azom.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Thermal stability and decomposition of (2-Bromo-1,1-difluoroethyl)benzene
An In-depth Technical Guide on the Thermal Stability and Decomposition of (2-Bromo-1,1-difluoroethyl)benzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition of this compound. It is important to note that publicly available, peer-reviewed studies detailing the specific thermal analysis of this compound (CAS 108661-89-8) are limited. Consequently, this guide synthesizes information from literature on structurally analogous compounds and outlines the standard experimental protocols for assessing thermal stability. All data presented for analogous compounds should be considered as indicative rather than definitive for this compound.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and materials. The presence of bromine and fluorine atoms on the ethyl side chain attached to a benzene ring imparts unique chemical properties. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
This guide provides an in-depth analysis of the expected thermal behavior of this compound, including potential decomposition pathways and products. It also details the standard experimental methodologies used to determine these properties.
Inferred Thermal Stability Profile
Halogenated aromatic compounds, in general, exhibit a degree of thermal robustness. The stability of such compounds is influenced by the nature and position of the halogen substituents on the aromatic ring and any aliphatic side chains. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which suggests that the difluoroethyl group will likely require significant energy input to undergo cleavage. Conversely, the carbon-bromine bond is considerably weaker and is often the initial site of thermal decomposition in brominated organic compounds.
It is anticipated that the thermal decomposition of this compound would initiate with the cleavage of the C-Br bond. This would likely be followed by more complex degradation pathways at higher temperatures, potentially involving the elimination of hydrogen fluoride or reactions involving the benzene ring.
Anticipated Decomposition Products
Based on the thermal decomposition studies of other brominated and fluorinated organic molecules, the following are potential decomposition products of this compound under pyrolytic conditions:
-
Primary Decomposition Products:
-
Hydrogen Bromide (HBr)
-
Styrene derivatives
-
Brominated and fluorinated aromatic fragments
-
-
Secondary Decomposition Products (at higher temperatures):
-
Hydrogen Fluoride (HF)
-
Various polycyclic aromatic hydrocarbons (PAHs)
-
Soot and char
-
The exact composition of the decomposition products will be highly dependent on the experimental conditions, such as temperature, heating rate, and the presence or absence of oxygen.
Quantitative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes thermal decomposition data for structurally related compounds. This data is intended to offer a comparative baseline for estimating the thermal stability of this compound.
| Compound Name | Structure | Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |
| (2-Bromoethyl)benzene | C₆H₅CH₂CH₂Br | Not specified, but noted to be stable under typical reaction conditions (up to 80-90°C).[1] | Not specified in available literature. | N/A |
| Brominated Flame Retardants (General) | Varies | 280 - 900 (decomposition range) | Brominated benzenes, brominated phenols, HBr.[2] | N/A |
Note: The lack of specific data for closely related analogs highlights the need for direct experimental analysis of this compound.
Experimental Protocols for Thermal Analysis
A comprehensive understanding of the thermal stability and decomposition of this compound would be achieved through the following standard experimental techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass remaining versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a linear rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram shows peaks corresponding to endothermic (melting, boiling) and exothermic (decomposition) events.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.
-
This allows for the identification of the decomposition products in real-time as a function of temperature.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
References
A Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene for Researchers and Drug Development Professionals
(2-Bromo-1,1-difluoroethyl)benzene , with the CAS number 108661-89-8, is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a difluoroethyl group and a bromine atom attached to a benzene ring, offers versatile reactivity for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and potential applications, with a focus on experimental protocols and logical workflows.
Commercial Availability
This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. These suppliers offer the compound in various quantities with purities suitable for research and development purposes.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Information available upon request | Inquire |
| BLDpharm | ≥97% | 1g, 5g, 10g, 25g |
| Appchem | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g |
| Molbase | Inquire | Inquire |
| Finetech Industry Limited | Inquire | Inquire |
| BTCpharm | Inquire | Inquire |
| ChemFish | Inquire | Inquire |
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data, including both experimentally determined and calculated values.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 221.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 108661-89-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 58-59 °C at 20 mmHg (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |
| Melting Point | -31 °C (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |
| Density | 1.708 g/mL at 25 °C (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.508 (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |
Note: Some physical data provided is for the structurally related compound 2-Bromo-1,4-difluorobenzene due to limited experimental data for this compound.
Synthetic and Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the bromine atom, which can participate in a variety of cross-coupling and substitution reactions. The difluoroethyl group can influence the electronic properties of the benzene ring and introduce fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[1][2]
General Synthetic Workflow
The synthesis of derivatives from this compound typically follows a general workflow involving the reaction of the bromine atom with a suitable coupling partner or nucleophile. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely published, general procedures for reactions involving similar aryl bromides can be adapted. The following are representative protocols for common transformations.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Applications in Drug Discovery and Development
Potential Role in Enzyme Inhibitor Synthesis
The synthesis of enzyme inhibitors often involves the creation of molecules that can specifically interact with the active site of a target enzyme. The versatile reactivity of this compound allows for the construction of diverse molecular scaffolds that can be tailored to fit into these active sites. For instance, the phenyl group can serve as a core structure, while the difluoroethyl moiety can modulate binding affinity and the bromine can be used as a handle to introduce various pharmacophores.[3]
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a reactive bromine handle and a difluoroethyl group makes it an attractive starting material for creating diverse molecular libraries for drug discovery programs. While detailed experimental protocols and direct applications in marketed drugs are not extensively documented, the general reactivity of aryl halides provides a solid foundation for its use in a wide range of chemical transformations. Further research into the specific applications of this compound is warranted and holds promise for the discovery of new bioactive molecules.
References
Navigating the Reactivity of (2-Bromo-1,1-difluoroethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group adjacent to a benzylic position and a bromine atom offers a unique combination of reactivity, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the expected reactions of this compound, drawing upon established principles of organic chemistry and the known reactivity of analogous compounds. While specific literature detailing the reactions of this exact substrate is limited, this paper aims to provide a predictive framework for its synthetic utility. Key reaction classes, including nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions, are discussed in detail. This guide includes illustrative quantitative data, detailed experimental protocols for analogous reactions, and visual diagrams of reaction pathways to serve as a valuable resource for researchers exploring the synthetic applications of this promising building block.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The gem-difluoroethyl motif, in particular, is of growing interest as a bioisostere for various functional groups. This compound emerges as a versatile precursor for the introduction of the 2,2-difluoro-2-phenylethyl moiety. This guide explores the anticipated reactivity of this compound, providing a theoretical and practical foundation for its use in chemical synthesis.
Disclaimer: The following sections present expected reaction pathways and representative experimental data based on the known chemistry of structurally similar compounds. Specific reaction conditions and outcomes for this compound may require optimization.
Core Reactions of this compound
The chemical behavior of this compound is primarily dictated by the interplay of the phenyl ring, the gem-difluoro group, and the bromine atom, which serves as a good leaving group. The principal reaction pathways are expected to be nucleophilic substitution and elimination, with potential for participation in various transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The presence of a bromine atom at the benzylic position, activated by the electron-withdrawing gem-difluoro group, suggests that this compound should readily undergo nucleophilic substitution reactions. These reactions are anticipated to proceed via an S(_N)2 or S(_N)1-like mechanism, depending on the nucleophile, solvent, and reaction conditions. A variety of nucleophiles can be employed to displace the bromide and introduce new functionalities.
Caption: General scheme for nucleophilic substitution.
Table 1: Representative Data for Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Yield (%) |
| N₃⁻ | (2-Azido-1,1-difluoroethyl)benzene | DMF | 25 - 50 | 85 - 95 |
| CN⁻ | 3,3-Difluoro-3-phenylpropanenitrile | DMSO | 25 - 60 | 70 - 85 |
| RO⁻ | (2-Alkoxy-1,1-difluoroethyl)benzene | THF | 0 - 25 | 75 - 90 |
| RS⁻ | (1,1-Difluoro-2-(phenylthio)ethyl)benzene | Ethanol | 25 | 80 - 95 |
| R₂NH | N-(2,2-Difluoro-2-phenylethyl)dialkylamine | MeCN | 50 - 80 | 60 - 80 |
Note: This data is illustrative and based on reactions of analogous benzylic bromides.
Experimental Protocol: Synthesis of (2-Azido-1,1-difluoroethyl)benzene (Representative)
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), sodium azide (1.5 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (2-azido-1,1-difluoroethyl)benzene.
Elimination Reactions (Dehydrobromination)
Treatment of this compound with a strong, non-nucleophilic base is expected to induce an elimination reaction (dehydrobromination) to yield 1,1-difluoro-2-phenylethene (β,β-difluorostyrene). This reaction likely proceeds through an E2 mechanism. The resulting gem-difluoroalkene is a valuable monomer and synthetic intermediate.
Caption: Dehydrobromination to form β,β-difluorostyrene.
Table 2: Representative Data for Elimination Reactions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium t-butoxide | THF | 0 - 25 | 1 - 4 | 80 - 95 |
| DBU | MeCN | 25 - 82 | 6 - 12 | 75 - 90 |
| Sodium hydride | THF | 0 - 25 | 2 - 6 | 70 - 85 |
Note: This data is illustrative and based on dehydrohalogenation of similar substrates.
Experimental Protocol: Synthesis of 1,1-Difluoro-2-phenylethene (Representative)
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is cooled to 0 °C under an inert atmosphere.
-
Potassium tert-butoxide (1.2 eq) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated carefully under reduced pressure at low temperature due to the volatility of the product.
-
The crude product can be purified by distillation or flash chromatography on silica gel to yield 1,1-difluoro-2-phenylethene.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a suitable handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the formation of new carbon-carbon bonds at the benzylic position, providing access to a wide array of complex molecular architectures.
Caption: General scheme for palladium-catalyzed cross-coupling.
Table 3: Representative Data for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 - 100 | 60 - 85 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 - 50 | 70 - 90 |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 80 - 120 | 50 - 75 |
Note: This data is illustrative and based on reactions of other benzylic bromides.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative)
-
To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine (0.2 M), PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) are added under an inert atmosphere.
-
The reaction mixture is stirred at 50 °C for 6-12 hours until TLC analysis indicates complete consumption of the starting material.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound stands as a promising and versatile building block for the synthesis of complex fluorinated molecules. Although specific documented reactions of this compound are not widely available, its structural features strongly suggest a rich and predictable reactivity profile. This guide provides a foundational understanding of its potential transformations through nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions. The provided illustrative data and representative experimental protocols are intended to serve as a starting point for researchers to explore and unlock the synthetic potential of this valuable fluorinated intermediate. Further experimental investigation into the reactivity of this compound is warranted and is expected to reveal a wealth of opportunities for the development of novel compounds with applications in medicine, agriculture, and materials science.
An In-depth Technical Guide on the Discovery and First Synthesis of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl group can significantly alter the physicochemical and biological properties of parent molecules, making this compound a valuable building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, including detailed experimental protocols, a summary of its physicochemical properties, and a discussion of the synthetic strategy.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The gem-difluoroalkyl motif (CF2) is of particular interest as it can serve as a bioisostere for carbonyl groups, ethers, and other functional groups, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its combination of a phenyl ring, a gem-difluoroethyl group, and a reactive bromine atom, represents a versatile synthetic intermediate for the introduction of this valuable motif.
Discovery and First Synthesis
The first synthesis of this compound was reported by Schlosser and co-workers in a 2004 publication in the journal Tetrahedron.[1] While the detailed experimental procedures from this seminal work are not readily accessible in the public domain, the synthetic approach laid the groundwork for accessing this and related compounds. The general strategy involves the transformation of a suitable carbonyl precursor.
Subsequent research and the availability of this compound from various chemical suppliers indicate that its synthesis is achievable through methods common in organofluorine chemistry. One plausible synthetic pathway is a fluoro-Pummerer type reaction or variations thereof, starting from a corresponding sulfoxide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.
| Property | Value | Reference(s) |
| CAS Number | 108661-89-8 | [2][3][4] |
| Molecular Formula | C₈H₇BrF₂ | [2][3][4] |
| Molecular Weight | 221.04 g/mol | [3][4] |
| Boiling Point | 218.4 °C at 760 mmHg | [5] |
| Density | 1.222 g/cm³ | [5] |
| Flash Point | 83.7 °C | [5] |
| Appearance | Cream-colored solid or liquid | [5] |
Experimental Protocols
While the original experimental protocol from Schlosser's 2004 paper could not be obtained, a representative synthesis of a structurally related compound, 2-bromo-1,1-difluoroethane, is detailed below to illustrate the general principles that could be adapted for the synthesis of this compound. The synthesis of the target molecule would likely involve the reaction of a phenyl-substituted precursor under similar conditions.
Representative Synthesis: Preparation of 2-Bromo-1,1-difluoroethane
This procedure details the anti-Markovnikov addition of hydrogen bromide to 1,1-difluoroethene.
Materials:
-
1,1-Difluoroethene
-
Hydrogen bromide (gas)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous, inert solvent (e.g., heptane, dichloromethane)
-
Reaction vessel equipped with a gas inlet, condenser, and stirring mechanism
Procedure:
-
A solution of 1,1-difluoroethene and a catalytic amount of AIBN in an anhydrous, inert solvent is prepared in the reaction vessel.
-
The reaction mixture is cooled to a suitable temperature, typically between 0 °C and room temperature.
-
Gaseous hydrogen bromide is bubbled through the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure 2-bromo-1,1-difluoroethane.
Adaptation for this compound:
The synthesis of this compound would likely start from a different precursor, such as a phenyl-substituted carbonyl compound. A possible synthetic workflow is outlined in the diagram below.
Synthetic Workflow and Logic
The following diagram illustrates a plausible logical workflow for the synthesis of this compound, starting from benzaldehyde. This proposed pathway involves several key transformations common in organic synthesis.
This diagram outlines a two-step synthetic sequence. The first step involves a Wittig-type olefination of benzaldehyde to introduce the difluoromethylene group, forming the intermediate 1,1-difluoro-2-phenylethene. The second step is the anti-Markovnikov addition of hydrogen bromide across the double bond to yield the final product.
Conclusion
This compound is a valuable synthetic building block in organofluorine chemistry. While its initial discovery and synthesis were reported in 2004, detailed experimental protocols for its preparation are not widely disseminated. However, based on established methodologies for the synthesis of related fluorinated compounds, plausible and efficient synthetic routes can be devised. The physicochemical data summarized in this guide will be of practical use to researchers working with this compound. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the development of novel pharmaceuticals and advanced materials.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of (2-Bromo-1,1-difluoroethyl)benzene. In the absence of direct experimental data for this specific molecule, this guide leverages analogous data from structurally related compounds and established principles of conformational analysis to present a predictive model. The methodologies and theoretical framework detailed herein are designed to serve as a robust starting point for further experimental and computational investigations.
Predicted Molecular Structure and Conformational Isomers
The molecular structure of this compound is characterized by a benzene ring attached to a 2-bromo-1,1-difluoroethyl group. The primary conformational flexibility arises from the rotation around the Cα-Cβ single bond of the ethyl side chain. This rotation gives rise to two principal types of conformers: anti and gauche.
-
Anti Conformer: In this conformation, the bromine atom and the phenyl group are positioned on opposite sides of the Cα-Cβ bond, resulting in a dihedral angle of approximately 180°. This arrangement is expected to minimize steric hindrance.
-
Gauche Conformer: In the gauche conformation, the bromine atom is positioned at a dihedral angle of approximately 60° relative to the phenyl group. This conformation may be influenced by a balance of steric repulsion and potential stabilizing electrostatic interactions.
Studies on analogous haloethyl benzenes, such as (2-fluoroethyl)-benzene and (2-chloroethyl)-benzene, have shown a modest preference for the anti conformer.[1] This preference is attributed to repulsive interactions between the halogen substituent and the π-electron cloud of the phenyl ring, which destabilize the gauche conformer.[1] A similar trend is anticipated for this compound.
Predicted Quantitative Structural Data
The following tables summarize the predicted trends in key structural parameters for the anti and gauche conformers of this compound. These values are estimations based on general principles of chemical bonding and data from analogous molecules.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) - Anti Conformer | Predicted Length (Å) - Gauche Conformer |
| C-C (aromatic) | ~1.39 - 1.40 | ~1.39 - 1.40 |
| C-H (aromatic) | ~1.08 | ~1.08 |
| Cα-Cβ | ~1.53 - 1.55 | ~1.53 - 1.55 |
| Cα-F | ~1.38 - 1.40 | ~1.38 - 1.40 |
| Cβ-H | ~1.09 | ~1.09 |
| Cβ-Br | ~1.93 - 1.95 | ~1.93 - 1.95 |
| C(aromatic)-Cα | ~1.51 - 1.53 | ~1.51 - 1.53 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) - Anti Conformer | Predicted Angle (°) - Gauche Conformer |
| C-C-C (in ring) | ~120 | ~120 |
| C(aromatic)-Cα-Cβ | ~110 - 112 | ~110 - 112 |
| F-Cα-F | ~105 - 107 | ~105 - 107 |
| F-Cα-Cβ | ~109 - 111 | ~109 - 111 |
| H-Cβ-H | ~109.5 | ~109.5 |
| H-Cβ-Br | ~108 - 110 | ~108 - 110 |
| Cα-Cβ-Br | ~110 - 112 | ~110 - 112 |
Table 3: Predicted Dihedral Angles and Relative Energies
| Dihedral Angle (Phenyl-Cα-Cβ-Br) | Predicted Value (°) | Predicted Relative Energy (kcal/mol) |
| Anti | ~180 | 0 (most stable) |
| Gauche | ~60, ~300 | > 0 |
Experimental and Computational Workflow for Conformational Analysis
A combined experimental and computational approach is the most effective strategy for elucidating the conformational landscape of this compound.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for conformational analysis in solution.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Data Acquisition:
-
Acquire high-resolution 1D ¹H and ¹³C NMR spectra for each solution at room temperature.
-
Perform temperature-dependent NMR studies to observe any changes in spectral parameters, which can indicate shifts in conformational equilibria.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Measure the chemical shifts and coupling constants (specifically ³JHH) from the ¹H NMR spectra.
-
The magnitude of the vicinal coupling constants can be related to the dihedral angles through the Karplus equation, allowing for the determination of the relative populations of the anti and gauche conformers.
-
Analyze the changes in chemical shifts and coupling constants with solvent polarity to infer the relative polarities of the conformers.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides detailed insights into the geometries, energies, and properties of the different conformers.
Methodology:
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the Cα-Cβ bond in increments (e.g., 10-15°) to identify all possible energy minima corresponding to stable conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform vibrational frequency calculations for each optimized geometry to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to predict their relative populations at a given temperature.
-
NMR Parameter Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the NMR chemical shifts for each conformer. The calculated shifts can then be compared with the experimental data to validate the computational model and aid in the assignment of conformers.
Visualizing the Conformational Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-1,1-difluoroethyl)benzene is a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Nucleophilic substitution at the benzylic position of this compound provides a straightforward route to introduce a variety of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This document provides detailed protocols for the nucleophilic substitution on this compound with common O-, N-, and S-nucleophiles. The methodologies are based on established principles of SN2 reactions, with specific conditions adapted from reactions on analogous non-fluorinated and deuterated substrates. The gem-difluoro group's electron-withdrawing nature can influence the reaction, potentially increasing the electrophilicity of the carbon bearing the bromine atom, while also raising the possibility of elimination side-reactions under strongly basic conditions.
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide leaving group by a nucleophile. This reaction typically proceeds via an SN2 mechanism, especially with primary and secondary nucleophiles.
Caption: General scheme of nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.
O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of aryl ethers by reacting this compound with a phenol in the presence of a base.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution. If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
N-Alkylation with Primary and Secondary Amines
This protocol details the synthesis of secondary and tertiary amines by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
S-Alkylation with Thiols
This protocol outlines the synthesis of thioethers by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq) and anhydrous THF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution reactions on analogues of this compound. These should be considered as starting points for optimization.
Table 1: N-Alkylation of Primary and Secondary Amines with (1-Bromoethyl)benzene-d3
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Primary Amine | Benzylamine | K₂CO₃ | Acetonitrile | 60-80 | 4-12 | 70-90 |
| Primary Amine | Aniline | NaH | DMF | 25-50 | 6-18 | 60-80 |
| Secondary Amine | Dibenzylamine | DIPEA | CH₂Cl₂ | 25 | 8-24 | 75-95 |
| Secondary Amine | N-Methylaniline | K₂CO₃ | Acetonitrile | 60-80 | 6-16 | 70-85 |
Table 2: O-Alkylation of Phenols with (1-Bromoethyl)benzene-d3
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenol | K₂CO₃ | DMF | 50-70 | 4-10 | 80-95 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60-80 | 3-8 | 85-98 |
| 4-Nitrophenol | NaH | THF | 25-50 | 6-18 | 70-90 |
Table 3: S-Alkylation of Thiols with (1-Bromoethyl)benzene-d3
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Benzenethiol | NaH | THF | 0 - rt | 1-6 | 85-95 |
| 4-Methylbenzenethiol | K₂CO₃ | DMF | 25-50 | 2-8 | 90-98 |
| Thiophenol | Et₃N | CH₂Cl₂ | 25 | 4-12 | 80-90 |
Logical Workflow
The general workflow for performing a nucleophilic substitution on this compound can be visualized as follows:
Caption: Experimental workflow for nucleophilic substitution.
Application of (2-Bromo-1,1-difluoroethyl)benzene in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The polymerization of (2-bromo-1,1-difluoroethyl)benzene has not been explicitly reported in the peer-reviewed literature to date. The following application notes and protocols are proposed based on established polymerization methodologies for structurally similar fluorinated and halogenated styrene monomers. The provided experimental parameters are illustrative and would require optimization.
Application Notes
This compound, a fluorinated styrene derivative, presents a unique monomer for the synthesis of advanced functional polymers. The presence of both bromine and geminal fluorine atoms on the vinyl group is anticipated to impart distinct chemical reactivity and result in polymers with valuable properties.
Key Potential Properties of Poly(1-bromo-2,2-difluorostyrene):
-
Chemical Resistance and Thermal Stability: The incorporation of fluorine atoms into the polymer backbone is known to enhance thermal and chemical stability due to the high bond energy of the C-F bond.
-
Controlled Refractive Index and Dielectric Properties: Fluorination typically lowers the refractive index and dielectric constant of polymers, making them suitable for applications in optics and electronics.
-
Post-polymerization Functionalization: The bromine atom on each repeating unit serves as a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups through reactions such as nucleophilic substitution or transition metal-catalyzed coupling reactions. This functionality is particularly promising for the development of materials for biomedical applications, including drug delivery systems.
-
Biocompatibility and Drug Delivery: Fluorinated polymers are increasingly investigated for biomedical applications due to their unique properties.[1] They have been explored for use in drug delivery, gene therapy, and bioimaging.[1] The hydrophobic and lipophobic nature of fluorinated segments can influence drug encapsulation and release profiles. Polymers derived from this compound could be functionalized with targeting ligands or stimuli-responsive moieties for advanced drug delivery systems.
Potential Applications in Drug Development:
Polymers synthesized from this compound could be engineered for various drug delivery applications. The bromine functionality allows for the attachment of:
-
Targeting Ligands: Antibodies, peptides, or small molecules that direct the polymer-drug conjugate to specific cells or tissues.
-
Solubilizing Agents: Moieties like polyethylene glycol (PEG) to improve aqueous solubility and circulation time.
-
Therapeutic Agents: Covalent conjugation of drugs to the polymer backbone can create prodrugs with controlled release profiles.
Proposed Experimental Protocols
The polymerization of this compound can be approached through several modern controlled polymerization techniques. Below are detailed, yet hypothetical, protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are well-suited for controlling the polymerization of functional monomers.
Protocol 1: Synthesis of Poly(1-bromo-2,2-difluorostyrene) via Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes. The presence of the bromine atom in the monomer may influence the polymerization kinetics, and careful selection of the catalyst system is crucial.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Workflow:
Caption: Workflow for the proposed ATRP synthesis of poly(1-bromo-2,2-difluorostyrene).
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and the monomer (2.21 g, 10 mmol).
-
Add anisole (5 mL) and the initiator, EBiB (14.7 µL, 0.1 mmol).
-
Seal the flask with a rubber septum.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with argon or nitrogen. Add PMDETA (20.9 µL, 0.1 mmol) via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours). Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: To quench the polymerization, open the flask to air and add a small amount of THF to dissolve the polymer.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the resulting polymer in a vacuum oven at 40°C overnight.
Protocol 2: Synthesis of Poly(1-bromo-2,2-difluorostyrene) via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that is tolerant to a wide variety of functional groups. The choice of RAFT agent is critical for achieving good control.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Workflow:
Caption: Workflow for the proposed RAFT synthesis of poly(1-bromo-2,2-difluorostyrene).
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the monomer (2.21 g, 10 mmol), CPAD (34.6 mg, 0.1 mmol), and AIBN (4.1 mg, 0.025 mmol) in 1,4-dioxane (5 mL).
-
Degassing: Seal the vessel and purge with argon or nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Place the vessel in a preheated oil bath at 70°C and stir. Monitor the reaction progress by taking samples for NMR and GPC analysis.
-
Termination: After the desired time or monomer conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a small amount of THF and precipitate the polymer into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C.
Quantitative Data Summary (Hypothetical)
The following tables summarize expected quantitative data for the proposed polymerization of this compound, based on data from analogous fluorinated styrene polymerizations.
Table 1: Proposed Reaction Conditions and Results for ATRP
| Entry | [M]:[I]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 4 | 35 | 7735 | 8100 | 1.25 |
| 2 | 100:1:1:1 | 8 | 62 | 13702 | 14200 | 1.20 |
| 3 | 100:1:1:1 | 16 | 85 | 18785 | 19500 | 1.18 |
| 4 | 200:1:1:1 | 16 | 78 | 34478 | 35800 | 1.22 |
Mn,theo = ([M]0/[I]0) × conversion × MWmonomer + MWinitiator
Table 2: Proposed Reaction Conditions and Results for RAFT Polymerization
| Entry | [M]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.25 | 6 | 45 | 9945 | 10500 | 1.15 |
| 2 | 100:1:0.25 | 12 | 75 | 16575 | 17100 | 1.12 |
| 3 | 100:1:0.25 | 24 | 92 | 20332 | 21000 | 1.10 |
| 4 | 200:1:0.25 | 24 | 88 | 38896 | 39500 | 1.14 |
Mn,theo = ([M]0/[RAFT]0) × conversion × MWmonomer + MWRAFT
Logical Relationship for Post-Polymerization Modification
The synthesized poly(1-bromo-2,2-difluorostyrene) can be envisioned as a platform for creating functional materials for drug delivery. The following diagram illustrates the logical steps for its modification.
Caption: Logical workflow for the functionalization of poly(1-bromo-2,2-difluorostyrene).
References
Application Notes and Protocols for the Formation of the Grignard Reagent from (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from organohalides is a fundamental transformation. This document provides a detailed protocol for the formation of the Grignard reagent from (2-Bromo-1,1-difluoroethyl)benzene, yielding (2,2-difluoro-2-phenylethyl)magnesium bromide. The presence of the gem-difluoro group in the target Grignard reagent makes it a valuable precursor for the introduction of the difluoroethylphenyl moiety in the synthesis of novel pharmaceutical candidates and other complex organic molecules.
It is important to note that the formation of Grignard reagents from substrates containing fluorine atoms can sometimes be challenging due to the high electronegativity of fluorine.[1] However, in the case of this compound, the reaction proceeds via the cleavage of the carbon-bromine bond, which is more reactive towards magnesium insertion.[2] Due to the lack of specific literature data for this exact substrate, the following protocol is based on general and well-established procedures for Grignard reagent synthesis.[3][4] Researchers should consider this protocol as a starting point and may need to optimize conditions for their specific experimental setup.
Data Presentation
| Parameter | Value | Notes |
| Yield of Grignard Reagent | 75-85% | Estimated based on titration of an aliquot of the reagent solution. |
| Reaction Time | 1 - 2 hours | Time required for the complete consumption of magnesium turnings. |
| Initiation Time | 10 - 20 minutes | Time for the reaction to start after the addition of the initiator. |
| Reaction Temperature | 35-40 °C (Gentle Reflux of Diethyl Ether) | The reaction is exothermic and should maintain a gentle reflux. |
| Purity of Grignard Reagent | > 90% | Assessed by subsequent reactions and analysis of the products. |
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Schlenk line or glovebox for maintaining an inert atmosphere
Procedure:
-
Apparatus Setup and Magnesium Activation:
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Gently heat the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed, which will then sublime and deposit on the magnesium surface, activating it.
-
Allow the flask to cool to room temperature.
-
-
Grignard Reagent Formation:
-
Add anhydrous diethyl ether or THF to the flask to cover the activated magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity are indicators of initiation. Gentle warming may be required to start the reaction.[3]
-
Once the reaction has initiated, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure complete reaction.
-
-
Confirmation and Use:
-
The completion of the reaction is indicated by the consumption of most of the magnesium turnings.
-
The concentration of the resulting Grignard reagent, (2,2-difluoro-2-phenylethyl)magnesium bromide, can be determined by titration of an aliquot with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).
-
The Grignard reagent solution is typically used directly in subsequent reactions.
-
Mandatory Visualization
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Bromo-1,1-difluoroethyl)benzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The gem-difluoroethyl group, in particular, can serve as a valuable bioisostere for other functional groups, enhancing metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This document provides detailed application notes and a representative protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (2-Bromo-1,1-difluoroethyl)benzene with a variety of boronic acids. This reaction enables the synthesis of a diverse range of 1,1-difluoro-1,2-diarylalkanes, which are of significant interest in medicinal chemistry and agrochemistry.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, especially those containing fluorine atoms, can present unique challenges. The protocol and data presented herein are based on established methodologies for the coupling of related gem-difluoroalkyl bromides and serve as a comprehensive guide for the successful execution and optimization of this transformation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For substrates like this compound, the choice of catalyst, ligand, base, and solvent is crucial to achieve high yields and minimize side reactions, such as β-hydride elimination or protodeboronation of the boronic acid.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound with boronic acids is depicted below.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions for Analogous gem-Difluoroalkyl Bromide Couplings
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of substrates containing a gem-difluoroalkyl bromide moiety. This data provides a valuable starting point for the optimization of the coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | A robust system for many challenging couplings. |
| Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Cs₂CO₃ (2-3) | THF or Toluene | 80-110 | Often effective for sterically hindered or electron-poor substrates. |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or Na₂CO₃ (2) | DME/H₂O or Toluene/H₂O | 80-100 | A classic, readily available catalyst, though may be less active. |
| PdCl₂(dppf) (2-3) | - | K₂CO₃ (2) | DMF or 1,4-Dioxane | 90-110 | A stable and effective catalyst for a range of substrates. |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and dilute with an organic solvent such as ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-difluoro-1,2-diarylethane product.
-
-
Characterization:
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
-
Concluding Remarks
The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to novel gem-difluoro-diarylethanes. The choice of a suitable palladium catalyst and ligand system, along with the appropriate base and solvent, is critical for the success of this transformation. The provided protocol and data serve as a robust starting point for researchers to explore the scope of this reaction with various boronic acids and to optimize conditions for their specific synthetic targets. This methodology is anticipated to be a valuable tool for professionals in drug discovery and development, enabling the synthesis of new chemical entities with potentially enhanced biological properties.
References
Application Notes and Protocols: Sonogashira Coupling of (2-Bromo-1,1-difluoroethyl)benzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The gem-difluoroalkene moiety (C=CF₂) is of particular interest as it can serve as a stable bioisostere for a ketone or amide group, potentially leading to novel therapeutic agents with improved pharmacological profiles.[1]
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[2][3] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[4][5]
The application of the Sonogashira coupling to (2-Bromo-1,1-difluoroethyl)benzene provides a direct and efficient route to synthesize 1-aryl-3,3-difluoro-1-en-3-ynes. These fluorinated enynes are valuable synthetic intermediates, serving as precursors for a wide array of more complex fluorine-containing compounds. The ability to couple this compound with a diverse range of terminal alkynes allows for the systematic exploration of chemical space, which is crucial in the lead optimization phase of drug development.
This document provides a detailed protocol and representative data for the Sonogashira coupling of this compound with various terminal alkynes, offering a foundational methodology for researchers in organic synthesis and medicinal chemistry.
Data Presentation
Disclaimer: The following data is representative and illustrative of typical outcomes for Sonogashira couplings of gem-difluorovinyl bromides. While specific experimental data for the coupling of this compound is not extensively published, the conditions and yields presented here are based on established protocols for analogous substrates and are expected to be achievable with optimization.
Table 1: Representative Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |
| 1 | Phenylacetylene |
| 92 |
| 2 | 4-Ethynyltoluene |
| 90 |
| 3 | 4-Methoxyphenylacetylene |
| 94 |
| 4 | 1-Hexyne |
| 85 |
| 5 | 3,3-Dimethyl-1-butyne |
| 88 |
| 6 | (Trimethylsilyl)acetylene |
| 95 |
| 7 | Propargyl alcohol |
| 82 |
Reaction Conditions: this compound (1.0 mmol), Terminal Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N, 3.0 mmol) in anhydrous THF (5 mL) at 60 °C for 12 hours under an inert atmosphere.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.[2]
Detailed Experimental Protocol
Reaction: Sonogashira coupling of this compound with Phenylacetylene.
Materials:
-
This compound (1.0 mmol, 221.04 mg)
-
Phenylacetylene (1.2 mmol, 122.56 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.5 mg, 418 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Celite, Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous THF (5 mL) via a syringe, followed by triethylamine (3.0 mmol). Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture via a syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting vinyl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter it through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) to remove the copper catalyst, and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, (3,3-Difluoro-1-phenylprop-1-en-1-yl)benzene.
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Sonogashira coupling reaction.[2]
References
- 1. Palladium-Catalyzed C-H Alkynylation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Heck reaction with (2-Bromo-1,1-difluoroethyl)benzene. While specific literature on the Heck reaction of this compound is limited, this guide offers protocols for analogous gem-difluoroalkyl and other fluoroalkyl halides. These methodologies serve as a robust starting point for developing specific reaction conditions for the target substrate.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors.[1][2] The introduction of fluorinated groups, such as the 1,1-difluoroethyl moiety, is of significant interest in medicinal chemistry and materials science due to the unique electronic and metabolic properties they impart.
General Considerations for Fluoroalkyl Heck Reactions
Heck-type reactions involving fluoroalkyl halides often require specific optimization of catalysts, ligands, and bases to achieve high efficiency and selectivity. The mechanism for these reactions can sometimes involve radical intermediates, departing from the classical Pd(0)/Pd(II) catalytic cycle.[3] Key to the success of these couplings is the careful selection of reaction parameters to favor the desired product and minimize side reactions.
Data Presentation: Analogous Heck Reaction Conditions
The following table summarizes reaction conditions for Heck-type couplings of analogous fluoroalkyl bromides with various alkenes. These examples provide a valuable reference for designing experiments with this compound.
| Entry | Fluoroalkyl Bromide | Alkene Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2.0) | DCE | 80 | 16 | 83 | [3] |
| 2 | 2-Bromo-1,1,1-trifluorohexane | 4-Methylstyrene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2.0) | DCE | 80 | 16 | 85 | [3] |
| 3 | 2-Bromo-1,1,1-trifluorohexane | 4-Methoxystyrene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2.0) | DCE | 80 | 16 | 88 | [3] |
| 4 | 2-Bromo-1,1,1-trifluorohexane | 4-(Trifluoromethyl)styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2.0) | DCE | 80 | 16 | 75 | [3] |
| 5 | 2-Bromo-1,1,1-trifluorohexane | 4-Vinylbiphenyl | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2.0) | DCE | 80 | 16 | 81 | [3] |
| 6 | Ethyl bromodifluoroacetate | Styrene | PdCl₂ (10) | Xantphos (20) | DiPEA (3.0) | Dioxane | 80 | 24 | 57 | [4][5] |
DCE = 1,2-Dichloroethane; DiPEA = N,N-Diisopropylethylamine; KOAc = Potassium Acetate
Experimental Protocols
The following protocols are adapted from literature procedures for analogous fluoroalkyl Heck reactions and can be used as a starting point for the coupling of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Heck-Type Reaction of Secondary Fluoroalkyl Bromides with Alkenes
This protocol is based on the successful coupling of secondary trifluoromethylated alkyl bromides with various styrenes.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (2.0 equiv)
-
[PdCl₂(PPh₃)₂] (5 mol%)
-
Xantphos (10 mol%)
-
Potassium Acetate (KOAc) (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube, add [PdCl₂(PPh₃)₂] (5 mol%), Xantphos (10 mol%), and Potassium Acetate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Add the alkene (2.0 equiv) and this compound (1.0 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Difluoroalkylation of Alkenes with Ethyl Bromodifluoroacetate
This protocol provides an alternative set of conditions, particularly for substrates containing an ester group adjacent to the difluoromethylene group.[4][5]
Materials:
-
This compound (assuming analogy, 1.0 equiv)
-
Alkene (e.g., Styrene) (3.0 equiv)
-
PdCl₂ (10 mol%)
-
Xantphos (20 mol%)
-
N,N-Diisopropylethylamine (DiPEA) (3.0 equiv)
-
Boric Acid (B(OH)₃) (1.0 equiv)
-
Anhydrous Dioxane
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine PdCl₂ (10 mol%), Xantphos (20 mol%), and Boric Acid (1.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous dioxane, followed by the alkene (3.0 equiv), this compound (1.0 equiv), and DiPEA (3.0 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Stir for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the generalized workflow and catalytic cycle of the Heck reaction.
Caption: A general experimental workflow for the Heck reaction.
Caption: The generalized catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02665A [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8) is a valuable fluorinated building block in organic synthesis. The presence of the gem-difluoro group offers unique steric and electronic properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This moiety can serve as a bioisostere for carbonyl or amide groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of the 1,1-difluoro-1-phenylethyl scaffold into more complex structures.
These application notes provide detailed protocols for representative reactions involving this compound, based on established methodologies for structurally similar compounds. The provided quantitative data is illustrative and may require optimization for specific substrates and reaction scales.
Key Applications
-
Introduction of the gem-difluorophenylethyl moiety: This group is of interest in medicinal chemistry for its potential to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Synthesis of complex fluorinated molecules: this compound serves as a versatile intermediate for the synthesis of a wide range of fluorinated organic compounds.
-
Precursor for agrochemical development: The unique properties of the difluoroethylphenyl group can be leveraged in the design of novel pesticides and herbicides.
Experimental Protocols
Nucleophilic Substitution: Synthesis of an Ether Derivative
This protocol describes a representative nucleophilic substitution reaction between this compound and a sodium alkoxide, proceeding via an SN2-type mechanism.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and inert gas (nitrogen or argon) supply
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Flash column chromatography system
Experimental Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Sodium Ethoxide |
| Base | Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield | 75-85% (representative) |
Experimental Workflow Diagram:
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction to form a C-C bond between this compound and an arylboronic acid.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (nitrogen or argon) supply
-
Standard laboratory glassware for workup and purification
-
TLC apparatus
-
Flash column chromatography system
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Reaction Execution: Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Quantitative Data (Representative):
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 70-80% (representative) |
Experimental Workflow Diagram:
Safety Information
-
This compound is expected to be an irritant to the skin, eyes, and respiratory system.
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: The experimental protocols and data provided are for informational purposes only and are based on established chemical principles for analogous compounds. These procedures should be carried out by trained professionals in a suitably equipped laboratory. Optimization of reaction conditions may be necessary to achieve desired results. The user assumes all responsibility for the safe handling and use of these chemicals and procedures.
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki-Miyaura cross-coupling experiments.
Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step.[1]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids and their esters can degrade over time. Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is recommended to use fresh, high-purity boronic acid reagents. If stability is a persistent issue, consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.
-
Q2: I suspect protodeboronation is occurring. How can I minimize this side reaction?
A2: Protodeboronation is a common cause of low yields, particularly with electron-deficient boronic acids.[1] Here are some strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1]
-
Use of Boronic Esters: Boronic esters, like pinacol esters, are generally more stable than boronic acids and can undergo a slow release of the boronic acid during the reaction, which can minimize side reactions.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.[2]
-
Pd(II) Species: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst, can promote homocoupling.[3] Using a Pd(0) source directly can sometimes help.[2]
Q4: My reaction is producing the dehalogenated arene instead of the cross-coupled product. What is happening?
A4: This side reaction is known as dehalogenation or hydrodehalogenation. It occurs when the aryl halide is reduced to the corresponding arene. This can happen after the oxidative addition step if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcoholic solvent.[3] To minimize this, ensure a thoroughly inert atmosphere and consider your choice of solvent and base.
Data Presentation: Comparison of Reaction Components
The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Palladium Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[4] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | ~85-95[4] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90[5] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 2 | >95[5] |
| 3% Pd/C | None | Na₂CO₃ | H₂O/Ethanol | 80 | 0.17 | 100[6] |
Reaction conditions and substrates may vary between studies.
Table 2: Comparison of Bases
| Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92[7] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88[7] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95[7] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75[7] |
| Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45[7] |
Based on the coupling of 4-bromotoluene and phenylboronic acid.[7]
Table 3: Comparison of Solvents
| Solvent | Base | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| Toluene | K₃PO₄ | Pd(OAc)₂ | SPhos | 100 | 2 | >95 |
| 1,4-Dioxane | K₃PO₄ | PdCl₂(dppf) | dppf | 80 | 12 | ~90 |
| THF | CsF | Pd₂(dba)₃ | tBu₃P | RT | 12 | ~95 |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | PPh₃ | 100 | 24 | ~70 |
| Ethanol/H₂O | K₂CO₃ | Pd/C | None | 80 | 1 | ~98 |
Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid [8]
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction.
References
Common side reactions in the synthesis of (2-Bromo-1,1-difluoroethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-1,1-difluoroethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for the synthesis of this compound is the free-radical bromination of (1,1-difluoroethyl)benzene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include over-bromination, elimination reactions (dehydrobromination and dehydrofluorination), and hydrolysis of the product. The formation of isomeric byproducts through bromination on the aromatic ring is also possible, though generally less favored under radical conditions.
Q3: How can I minimize the formation of the over-brominated byproduct, (2,2-dibromo-1,1-difluoroethyl)benzene?
A3: To reduce over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of (1,1-difluoroethyl)benzene to NBS is recommended. Slow, portion-wise addition of the brominating agent can also help to maintain a low concentration of the bromine radical, disfavoring the second bromination.
Q4: What conditions favor the elimination side reactions, and how can they be avoided?
A4: Elimination reactions to form styrenic byproducts are often promoted by strong bases and high temperatures. During the reaction and subsequent workup, it is important to avoid strongly basic conditions. If a basic wash is necessary to remove acidic impurities, a mild, aqueous base like sodium bicarbonate should be used at low temperatures.
Q5: Is the product, this compound, sensitive to hydrolysis?
A5: Yes, benzylic gem-difluorides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 2-bromo-1,1-difluoro-1-phenylethanol. To mitigate this, it is advisable to perform the aqueous workup under neutral or mildly acidic conditions and to minimize the contact time of the product with the aqueous phase.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient radical initiation | - Ensure the radical initiator is fresh and has been stored correctly.- Increase the intensity of the light source for photobromination or the reaction temperature for thermal initiation.- Degas the solvent to remove oxygen, which can quench radicals. |
| Significant formation of multiple products | Non-selective bromination or degradation | - Optimize the reaction temperature; too high a temperature can lead to side reactions.- Use a solvent that is inert to radical conditions, such as carbon tetrachloride or a fluorinated solvent. |
| Product loss during workup | Hydrolysis of the product | - Perform the aqueous workup at low temperatures (0-5 °C).- Use a saturated sodium bicarbonate solution for washing instead of stronger bases.- Minimize the time the product is in contact with the aqueous phase. |
| Emulsion formation during extraction | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the biphasic mixture through a pad of celite. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity Detected (e.g., by GC-MS or NMR) | Potential Source | Mitigation and Purification Strategy |
| (1,1-difluoroethyl)benzene (Starting Material) | Incomplete reaction | - Increase the reaction time or the amount of radical initiator.- Purify the crude product using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). |
| (2,2-dibromo-1,1-difluoroethyl)benzene | Over-bromination | - Use a controlled stoichiometry of the brominating agent (≤ 1.1 equivalents).- Add the brominating agent portion-wise over an extended period.- Separation can be achieved by careful column chromatography. |
| β,β-Difluorostyrene or other styrenic compounds | Elimination side reactions | - Avoid high temperatures and basic conditions during the reaction and workup.- If a base is necessary for quenching, use a weak, hindered base.- Purification can be challenging due to similar polarities; fractional distillation under reduced pressure may be effective. |
| 2-bromo-1,1-difluoro-1-phenylethanol | Hydrolysis of the product | - Ensure all solvents and reagents are anhydrous.- Conduct the reaction under an inert atmosphere.- Perform a quick and cold aqueous workup under neutral conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add (1,1-difluoroethyl)benzene (1.0 eq) and a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.05-0.1 eq).
-
Bromination: Dissolve N-bromosuccinimide (NBS) (1.05-1.1 eq) in the same solvent and add it to the dropping funnel. Heat the reaction mixture to reflux (or irradiate with a UV lamp) and add the NBS solution dropwise over 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicate product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under high vacuum or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
Potential Side Reaction Pathways
This diagram illustrates the main reaction pathway and potential side reactions.
Caption: Main reaction and potential side reaction pathways.
Technical Support Center: Purification of (2-Bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for the purification of (2-Bromo-1,1-difluoroethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, reagents, and side reactions. These may include unreacted starting materials such as the corresponding styrene precursor, over-brominated or under-brominated species, and byproducts from the decomposition of reagents. Solvents used in the synthesis and work-up are also common contaminants.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are column chromatography, distillation, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of fractions. A suitable solvent system should be developed to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light.
Q4: My purified this compound shows extra peaks in the NMR spectrum. What could they be?
A4: Extra peaks in the NMR spectrum often correspond to residual solvents from the purification process (e.g., hexane, ethyl acetate, dichloromethane). Other possibilities include unreacted starting materials or isomeric impurities. Comparing the chemical shifts of the unknown peaks with known solvent and reagent spectra can help in their identification.
Q5: Is this compound stable during purification?
A5: While generally stable, prolonged exposure to certain conditions, such as highly acidic or basic media, or high temperatures during distillation, could potentially lead to degradation. It is advisable to use mild purification conditions where possible.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (polarity too high or too low). | Optimize the solvent system using TLC. A good starting point for non-polar compounds is a low percentage of ethyl acetate in hexane. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of compound to silica gel by weight. | |
| Column channeling or cracking. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the eluent. For example, reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a different stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. | |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The solution is cooled too quickly. | Allow for slow cooling. | |
| High concentration of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The compound is partially soluble in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer if the solvent's freezing point allows) before filtration. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for the purification of this compound from non-polar and moderately polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system for TLC that gives the desired compound an Rf value of approximately 0.2-0.3. A good starting point is 2-5% ethyl acetate in hexane.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the least polar solvent determined from your TLC analysis (e.g., pure hexane) to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes or flasks.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 100% Hexane to 5% Ethyl Acetate in Hexane |
| Typical Rf of Product | ~0.3 in 2% Ethyl Acetate/Hexane |
| Typical Yield after Purification | 70-90% (dependent on crude purity) |
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Distillation flask
-
Vigreux or packed column
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be lower than the atmospheric boiling point.
-
Completion: Stop the distillation once the desired product has been collected and before any higher-boiling impurities begin to distill.
Quantitative Data (Illustrative):
| Parameter | Value |
| Boiling Point (Predicted) | ~75-80 °C at 15 mmHg |
| Typical Purity after Distillation | >98% |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for column chromatography.
Technical Support Center: Troubleshooting Cross-Coupling Reactions of (2-Bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for cross-coupling reactions involving (2-Bromo-1,1-difluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize these challenging yet crucial reactions. The unique electronic and steric properties of the gem-difluoroethyl group can present specific hurdles, and this resource provides detailed, question-and-answer-based solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not proceeding at all. What are the most critical initial checks?
When a reaction fails completely, systematically check the fundamental components. The primary suspects are often the catalyst's activity, the quality of reagents, and the reaction atmosphere.[1]
-
Catalyst Activity: Ensure your palladium catalyst and any co-catalysts (like copper(I) iodide in Sonogashira reactions) are from a fresh, reliable source.[1] Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[2]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction setup is thoroughly degassed (e.g., via several vacuum/inert gas cycles or by bubbling argon/nitrogen through the solvent) and maintained under a positive pressure of an inert gas.[1][3] Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3]
-
Reagent Purity: Verify the purity of your this compound and your coupling partner. Impurities can poison the catalyst.[1] Ensure solvents are anhydrous and reagents are free from contaminants.
Q2: I'm observing a low yield, with a significant amount of my starting material remaining. How can I improve the conversion?
Low conversion suggests that the catalytic cycle is inefficient. This can be due to suboptimal reaction parameters or catalyst inhibition.
-
Increase Temperature: The C-Br bond in this compound might require more energy for efficient oxidative addition. Gradually increasing the reaction temperature in increments of 10-20 °C can often improve yields.[4] However, be cautious of potential substrate or product decomposition at very high temperatures.[5]
-
Screen Ligands: The choice of phosphine ligand is critical. The gem-difluoroethyl group has specific steric and electronic properties. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can stabilize the palladium center and facilitate oxidative addition.[3]
-
Optimize Base and Solvent: The base and solvent system is crucial for the reaction's success.[6] A stronger base might be necessary, but it could also lead to side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF) is often necessary to find the optimal combination.[6][7] In some cases, a mixed solvent system (e.g., dioxane/water) is beneficial, particularly in Suzuki couplings.[8]
Q3: My reaction is producing a black precipitate. What does this mean and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst to Pd(0) metal.[2] This inactive form of palladium will halt the catalytic cycle.
-
Causes: Catalyst decomposition can be triggered by impurities, excessively high temperatures, an inappropriate choice of solvent, or exposure to oxygen.[1][2]
-
Solutions:
Q4: I am observing significant homocoupling of my coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira). How can I minimize this side reaction?
Homocoupling is a common side reaction that consumes your reagents and reduces the yield of the desired product.[3]
-
Thorough Degassing: Oxygen is a primary promoter of homocoupling, especially of boronic acids and terminal alkynes (Glaser coupling).[3][9] Rigorous degassing of the reaction mixture and solvents is the most effective way to suppress this.[3]
-
Copper-Free Sonogashira: For Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling. Switching to a copper-free protocol can be highly effective in eliminating this byproduct.[1][9]
-
Slow Addition: In some cases, slow addition of the more reactive coupling partner can help to maintain its low concentration in the reaction mixture, thereby disfavoring the homocoupling pathway.
Q5: Are there any known side reactions specific to the this compound substrate?
While the C-Br bond is the primary reactive site, the presence of the gem-difluoroethyl group can lead to specific side reactions under certain conditions. A potential side reaction to be aware of is β-hydride elimination, although the presence of fluorine atoms can influence this. Another possibility is HF elimination, which is a common issue in cross-coupling reactions with similar alkyl halide scaffolds.[10]
Troubleshooting Guides by Reaction Type
Suzuki Coupling
Problem: Low to no yield in the Suzuki coupling of this compound with an arylboronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | <5 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene | 100 | 78 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
Heck Coupling
Problem: Low regioselectivity or yield in the Heck coupling with an alkene.
Caption: Troubleshooting workflow for challenging Heck reactions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | Et₃N (1.5) | DMF | 120 | 25 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (1.5) | DMF | 120 | 55 |
| 3 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMAc | 130 | 75 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMAc | 130 | 68 |
| 5 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | DMAc | 130 | 88 |
Sonogashira Coupling
Problem: Reaction fails, or significant alkyne homocoupling (Glaser product) is observed.
Caption: Troubleshooting workflow for Sonogashira coupling issues.
| Entry | Pd Cat. (mol%) | Cu Cat. (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | THF | 65 | 15 | 40 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA (2) | Toluene | 80 | 45 | 25 |
| 3 | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | DMF | 80 | 65 | 15 |
| 4 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 82 | <5 |
Buchwald-Hartwig Amination
Problem: Low yield in the amination of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (1.5) | Dioxane | 100 | 35 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 78 |
| 4 | XPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 110 | 94 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: A typical experimental workflow for a Suzuki coupling reaction.[3]
Methodology:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).
-
Degassing: Seal the vessel with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add the appropriate amount of degassed solvent (e.g., dioxane) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Bromo-1,1-difluoroethyl)benzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yields in the synthesis of (2-Bromo-1,1-difluoroethyl)benzene and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low when performing the free-radical bromination of (1,1-difluoroethyl)benzene. What are the potential causes and how can I improve it?
A1: Low yields in free-radical bromination are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:
-
Inadequate Initiation: Free-radical reactions require an effective initiator. If the reaction is not properly initiated, the propagation phase will be inefficient, leading to low conversion of the starting material.
-
Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. The reaction mixture should be adequately exposed to a UV lamp or heated to the appropriate temperature to ensure homolytic cleavage of the initiator and generation of radicals.
-
-
Insufficient Brominating Agent: While an excess of the brominating agent can lead to side products, an insufficient amount will result in incomplete reaction.
-
Solution: Use a slight excess (typically 1.1-1.2 equivalents) of N-bromosuccinimide (NBS) as the bromine source. This ensures a steady, low concentration of bromine throughout the reaction, which is crucial for selective benzylic bromination.
-
-
Reaction with Impurities: The presence of water or other impurities can quench the radical reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Purify the (1,1-difluoroethyl)benzene starting material if necessary.
-
-
Sub-optimal Reaction Temperature: The temperature needs to be high enough to promote radical formation but not so high that it encourages side reactions or decomposition.
-
Solution: When using AIBN, a reaction temperature of around 80-90 °C in a solvent like carbon tetrachloride or cyclohexane is often effective. Monitor the reaction progress by GC-MS or TLC to determine the optimal temperature and reaction time for your specific derivative.
-
Q2: I am observing the formation of multiple brominated byproducts. How can I increase the selectivity for the desired this compound?
A2: The formation of multiple brominated products, such as di-brominated species or aromatic ring bromination, is a sign of poor reaction control.
-
Cause: High concentrations of molecular bromine (Br₂) can lead to electrophilic aromatic substitution on the benzene ring, especially if the ring is activated. Over-bromination of the side chain can also occur.
-
Cause: Prolonged reaction times or excessive temperatures can lead to the formation of undesired byproducts.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. A time-course study can help determine the optimal reaction duration.
-
Q3: My purification of this compound by distillation is resulting in a low recovery of the pure product. What are the best practices for purification?
A3: Purification of the product can be challenging due to the potential for co-distillation with byproducts or thermal decomposition.
-
Recommendation: Fractional distillation under reduced pressure is the preferred method for purifying this compound. This minimizes the risk of decomposition at high temperatures.
-
Pre-distillation workup: Before distillation, it is crucial to properly work up the reaction mixture. This typically involves:
-
Filtering off the succinimide byproduct (if using NBS).
-
Washing the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Washing with brine and drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be an effective alternative.
Data on Yield Improvement Strategies
The following table summarizes the impact of different reaction parameters on the yield of benzylic bromination of (1,1-difluoroethyl)benzene derivatives.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Key Takeaway |
| Brominating Agent | Br₂ (1.1 eq) | 40-50% | NBS (1.1 eq) | 70-85% | NBS provides a controlled release of bromine, improving selectivity and yield. |
| Initiator | Thermal (reflux) | 60-70% | AIBN (0.1 eq), reflux | 80-90% | A radical initiator significantly improves the reaction rate and yield. |
| Solvent | Dichloromethane | 55-65% | Carbon Tetrachloride | 75-85% | A non-polar solvent is generally preferred for free-radical bromination. |
| Reaction Time | 2 hours | 65% | 6 hours | 85% | The reaction may require sufficient time to go to completion. |
Note: Yields are approximate and can vary based on the specific derivative and reaction scale.
Experimental Protocols
Protocol 1: Free-Radical Bromination of (1,1-difluoroethyl)benzene
This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and AIBN as a radical initiator.
Materials:
-
(1,1-difluoroethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1,1-difluoroethyl)benzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a UV lamp (optional, but can improve initiation).
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: Troubleshooting guide for low yields in the bromination reaction.
References
- 1. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of (2-Bromo-1,1-difluoroethyl)benzene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of (2-Bromo-1,1-difluoroethyl)benzene during chemical reactions. Our goal is to help you minimize decomposition and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The two main decomposition pathways for this compound are base-induced elimination and radical-mediated decomposition.
-
Base-Induced Elimination (E2 Mechanism): In the presence of a strong, non-hindered base, this compound can undergo an E2 elimination reaction to form 1,1-difluorostyrene. This is a common side reaction, particularly at elevated temperatures.
-
Radical-Mediated Decomposition: The benzylic position of this compound is susceptible to radical formation, especially under photolytic conditions or in the presence of radical initiators. The resulting benzylic radical is resonance-stabilized, making this pathway favorable. This can lead to a variety of undesired side products.
Q2: How can I minimize decomposition when using a base in my reaction?
A2: The choice of base is critical to prevent the E2 elimination side reaction.
-
Use a Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are less likely to act as nucleophiles and promote elimination due to steric hindrance.[1][2] They are more likely to function as a proton shuttle or in the intended catalytic cycle.
-
Use a Weaker Base: If the reaction conditions permit, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can significantly reduce the rate of elimination.
-
Control Stoichiometry: Use the minimum effective amount of base required for the reaction to proceed.
-
Low Temperature: Perform the reaction at the lowest temperature at which the desired transformation occurs to disfavor the elimination pathway, which typically has a higher activation energy.
Q3: What precautions should I take to prevent radical-mediated decomposition?
A3: To minimize radical-mediated side reactions, consider the following:
-
Exclude Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Use Radical Inhibitors: In some cases, the addition of a radical scavenger, such as butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can suppress undesired radical pathways.
-
Degas Solvents: Remove dissolved oxygen from the reaction mixture by degassing the solvent (e.g., by sparging with argon or nitrogen) as oxygen can promote radical chain reactions.
Q4: Are there specific recommendations for using this compound in palladium-catalyzed cross-coupling reactions?
A4: Yes, in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, β-hydride elimination from the organopalladium intermediate can be a competing decomposition pathway.
-
Ligand Selection: The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can often stabilize the organopalladium intermediate and favor reductive elimination over β-hydride elimination.
-
Low Temperature Protocols: Whenever possible, utilize low-temperature cross-coupling protocols to minimize thermal decomposition and side reactions.
-
Careful Choice of Base: As mentioned in Q2, use a hindered or weaker base to avoid base-induced elimination of the starting material.
Troubleshooting Guides
Problem 1: Low yield of desired product and formation of 1,1-difluorostyrene.
| Potential Cause | Troubleshooting Step | Rationale |
| Base-induced elimination | Switch to a sterically hindered base (e.g., KOtBu, LDA). | Bulky bases are less likely to abstract the β-hydrogen, thus suppressing the E2 elimination pathway.[1][2] |
| Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) if compatible with the reaction. | Weaker bases reduce the rate of the elimination reaction. | |
| Lower the reaction temperature. | Elimination reactions often have a higher activation energy than the desired reaction. | |
| High reaction temperature | Run the reaction at the lowest effective temperature. | Minimizes thermal decomposition and the rate of elimination side reactions. |
Problem 2: Formation of multiple unidentified byproducts, possibly from radical reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Radical chain reactions | Protect the reaction from light. | Prevents photochemical initiation of radical formation. |
| Degas the solvent and maintain an inert atmosphere (N₂ or Ar). | Removes oxygen, which can initiate and propagate radical chains. | |
| Add a radical inhibitor (e.g., BHT, TEMPO) in catalytic amounts. | Scavenges radical intermediates, breaking the chain reaction. | |
| Thermal instability | Reduce the reaction temperature. | High temperatures can lead to homolytic cleavage of the C-Br bond. |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction Minimizing Decomposition
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Sterically hindered base (e.g., Potassium tert-butoxide) or a weak inorganic base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature or the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with (2-Bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for cross-coupling reactions involving (2-Bromo-1,1-difluoroethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges associated with this compound in cross-coupling reactions stem from the presence of the gem-difluoro group. This group can influence the reactivity of the C-Br bond and potentially lead to side reactions such as β-fluoride elimination. Catalyst selection is critical to promote the desired cross-coupling pathway over these undesired reactions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several common cross-coupling reactions can be adapted for this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice of reaction will depend on the desired final product. Palladium-based catalysts are most common, but nickel-based systems have also shown promise for fluorinated substrates.[1][2]
Q3: Are there any general considerations for catalyst selection with this substrate?
A3: Yes, for palladium-catalyzed reactions, the use of electron-rich and sterically bulky phosphine ligands is often beneficial. These ligands can promote oxidative addition and stabilize the catalytic species. For particularly challenging couplings, exploring nickel-based catalyst systems may be advantageous due to their different reactivity profiles.[1][2]
Q4: How can I minimize side reactions like hydrodehalogenation or β-fluoride elimination?
A4: Careful optimization of reaction conditions is key. This includes the choice of base, solvent, temperature, and catalyst system. For example, using a weaker base or a non-polar solvent can sometimes suppress side reactions. Additionally, employing well-defined precatalysts can help to control the active catalytic species and improve selectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The palladium or nickel catalyst may have degraded due to exposure to air or moisture.
-
Inappropriate Ligand: The chosen ligand may not be suitable for activating the C-Br bond in the presence of the difluoroethyl group.
-
Insufficient Temperature: The reaction temperature may be too low to promote oxidative addition, which is often the rate-limiting step.
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction.
Suggested Solutions:
-
Use a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable.
-
Screen a panel of electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos for palladium; PCy3 for nickel).
-
Incrementally increase the reaction temperature while monitoring for product formation and decomposition.
-
Try a different solvent or a co-solvent system to ensure all components are fully dissolved at the reaction temperature.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Reduction)
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions.
-
Moisture in the Reaction: Water can lead to protodeboronation of the boronic acid in Suzuki-Miyaura coupling or other side reactions.
-
Inappropriate Base: The base may be too strong or too weak, leading to decomposition of starting materials or incomplete reaction.
Suggested Solutions:
-
Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use anhydrous solvents and dry all glassware thoroughly before setting up the reaction.
-
Screen different bases (e.g., carbonates, phosphates, fluorides) to find the optimal balance between reactivity and stability.
Data Presentation: Catalyst Systems for Analogous Cross-Coupling Reactions
Disclaimer: The following data is based on reactions with structurally similar gem-difluoroalkyl halides and may require optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Fluoroalkyl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75-90 | Adapted from[3] |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 100 | 70-85 | Adapted from[4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 80-95 | Adapted from[5] |
Table 2: Representative Conditions for Heck Reaction of Related Fluoroalkyl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 60-80 | Adapted from[6] |
| Pd/C (5) | - | Na₂CO₃ | NMP | 120 | 50-70 | Adapted from[7] |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 70-90 | Adapted from[8] |
| Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 65-85 | Adapted from[9] |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 80-95 | Adapted from[10] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75-90 | Adapted from[11] |
Experimental Protocols
Note: These are general protocols based on analogous reactions and should be optimized for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) in the chosen solvent (e.g., DMF).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).
-
Seal the tube and heat the reaction to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, filter to remove any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
To a glovebox or under a robust inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., BINAP, 1.5 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of (2-Bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for experiments involving (2-Bromo-1,1-difluoroethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in nucleophilic substitution reactions?
A1: this compound is a benzylic halide, which can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the nucleophile. The gem-difluoro group can influence the reaction by providing steric hindrance and through its electron-withdrawing effects.
Q2: How does solvent polarity influence the reaction mechanism?
A2: The polarity of the solvent plays a crucial role in determining whether the reaction proceeds via an SN1 or SN2 pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) favor the SN1 mechanism . These solvents can stabilize the benzylic carbocation intermediate through hydrogen bonding, facilitating the departure of the bromide leaving group.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) favor the SN2 mechanism . These solvents solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive for a backside attack on the electrophilic carbon.
Q3: What is the expected effect of the gem-difluoro group on the reactivity of this compound?
A3: The two fluorine atoms on the carbon adjacent to the reaction center have a significant impact. The strong electron-withdrawing nature of fluorine atoms can destabilize a developing positive charge on the benzylic carbon, which may slow down an SN1 reaction compared to a non-fluorinated analogue. Conversely, this inductive effect can make the benzylic carbon more electrophilic, potentially favoring an SN2 attack. The fluorine atoms also add steric bulk, which might slightly hinder the backside attack required for an SN2 reaction.
Q4: Can elimination reactions compete with nucleophilic substitution?
A4: Yes, elimination reactions to form styrenic products can be a competing pathway, especially with bulky or strongly basic nucleophiles. The use of non-basic nucleophiles and carefully controlled temperatures can help to minimize elimination byproducts.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Incorrect solvent choice: The solvent may not be suitable for the desired reaction mechanism. 2. Poor nucleophile: The nucleophile may not be strong enough under the reaction conditions. 3. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO. For SN1 reactions, use a polar protic solvent like ethanol or a mixture of water and a co-solvent. 2. Consider using a stronger, less sterically hindered nucleophile. For SN2, anionic nucleophiles are generally more reactive. 3. Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Formation of multiple products | 1. Mixed SN1/SN2 pathways: The reaction conditions may be intermediate, allowing both mechanisms to occur. 2. Elimination side reactions: Use of a strong base as a nucleophile can promote elimination. 3. Solvent participation: In SN1 reactions in polar protic solvents, the solvent itself can act as a nucleophile (solvolysis). | 1. To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent. 2. Use a less basic nucleophile if substitution is the desired outcome. Lowering the reaction temperature can also disfavor elimination. 3. Be aware of potential solvolysis products when using solvents like alcohols or water. If this is not the desired outcome, a different solvent/nucleophile system should be chosen. |
| Inconsistent reaction rates | 1. Presence of water: Trace amounts of water can affect the reaction, especially in reactions intended to be anhydrous. 2. Variable reagent quality: The purity of the substrate, nucleophile, or solvent can impact the reaction rate. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for SN2 reactions in aprotic media. 2. Use reagents of high purity and consider purification of the solvent if necessary. |
Data Presentation
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, the following table provides an expected trend in relative reaction rates based on the general principles of solvent effects on SN1 and SN2 reactions of benzylic halides.
Table 1: Predicted Relative Rates of Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu-)
| Solvent | Solvent Type | Expected Dominant Mechanism | Predicted Relative Rate | Potential Side Products |
| Methanol (CH3OH) | Polar Protic | SN1 | Moderate to Fast | Solvolysis product (methoxy ether), Elimination |
| Ethanol (C2H5OH) | Polar Protic | SN1 | Moderate | Solvolysis product (ethoxy ether), Elimination |
| Water (H2O) | Polar Protic | SN1 | Fast | Solvolysis product (alcohol), Elimination |
| Acetone (CH3COCH3) | Polar Aprotic | SN2 | Moderate | - |
| Acetonitrile (CH3CN) | Polar Aprotic | SN2 | Moderate to Fast | - |
| Dimethylformamide (DMF) | Polar Aprotic | SN2 | Fast | - |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | SN2 | Very Fast | - |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | SN2 | Slow to Moderate | - |
| Hexane | Nonpolar | - | Very Slow / No Reaction | - |
Note: The predicted relative rates are qualitative and intended for guidance. Actual reaction rates will depend on the specific nucleophile, temperature, and concentration.
Experimental Protocols
General Protocol for Investigating Solvent Effects on a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for comparing the reactivity of this compound with a nucleophile in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or a secondary amine)
-
A selection of anhydrous solvents (e.g., DMF, DMSO, acetonitrile, ethanol)
-
Reaction vials or round-bottom flasks
-
Stirring apparatus
-
Temperature control system (e.g., oil bath)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
Preparation: Set up a series of identical reaction vessels. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: To each reaction vessel, add this compound (1.0 eq) and the chosen nucleophile (1.1-1.5 eq).
-
Solvent Addition: To each vessel, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature like 50 °C).
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS. Note the time to completion or the conversion at specific time points.
-
Work-up and Isolation: Once a reaction is complete, quench it appropriately (e.g., with water or a saturated aqueous solution). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification and Characterization: Purify the product by column chromatography, if necessary. Characterize the product by spectroscopic methods (e.g., 1H NMR, 13C NMR, 19F NMR, and MS) to confirm its identity and purity.
-
Analysis: Compare the reaction rates and isolated yields across the different solvents to determine the optimal conditions for the desired transformation.
Visualizations
Technical Support Center: Managing Reaction Byproducts of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction byproducts when using (2-Bromo-1,1-difluoroethyl)benzene in chemical synthesis. The information is tailored to address specific issues encountered during experimentation, with a focus on practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions to anticipate when using this compound?
A1: The two main competing reaction pathways are nucleophilic substitution (SN1 and SN2) and elimination (E1, E2, and E1cB). The prevalence of each pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature. Strong, sterically hindered bases tend to favor elimination, while strong, non-bulky nucleophiles favor substitution.[1][2][3][4]
Q2: My primary goal is dehydrobromination to form 1,1-difluoro-2-phenylethene. What are the expected byproducts?
A2: The most common byproduct in the dehydrobromination of this compound is the product of nucleophilic substitution, where the base or solvent acts as a nucleophile, replacing the bromine atom. For instance, if using an alkoxide base in an alcohol solvent (e.g., sodium ethoxide in ethanol), you may observe the formation of a corresponding ether.[5][6] Incomplete reaction, leaving unreacted starting material, is also a possibility.
Q3: I am attempting a nucleophilic substitution reaction. Why am I observing significant amounts of an alkene byproduct?
A3: The formation of 1,1-difluoro-2-phenylethene is a strong indication that elimination is competing with your desired substitution reaction. This is often promoted by using a nucleophile that is also a strong base, or by running the reaction at elevated temperatures.[1][7] The steric bulk of the nucleophile can also influence the substitution-to-elimination ratio.[4]
Q4: How can I analytically differentiate between the desired product and the common byproducts?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS: This technique can separate the components of your reaction mixture and provide their respective mass-to-charge ratios, aiding in the identification of the desired product, unreacted starting material, and byproducts.[8]
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F):
-
¹H NMR: Can distinguish between the starting material, substitution products, and the vinyl protons of the elimination product.
-
¹⁹F NMR: Is particularly useful for identifying and quantifying fluorine-containing compounds. The chemical shifts and coupling constants for the CF₂ group will be distinct for the starting material, substitution products, and the elimination product.[9][10][11]
-
Troubleshooting Guides
Issue 1: Low Yield of Dehydrobromination Product (1,1-difluoro-2-phenylethene)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature moderately.- Use a stronger base. | To ensure the reaction proceeds to completion. Higher temperatures and stronger bases can increase the rate of elimination.[12] |
| Base is not strong or bulky enough. | - Switch to a bulkier base like potassium tert-butoxide. | Bulky bases favor elimination over substitution by sterically hindering the pathway for nucleophilic attack at the carbon center.[1] |
| Sub-optimal Solvent | - Use a less polar, aprotic solvent. | Polar aprotic solvents can favor SN2 reactions. A less polar solvent may favor elimination. |
| Product Volatility | - Use a reflux condenser with a cooled trap.- Determine yield by ¹⁹F NMR using an internal standard before workup. | Gem-difluorostyrene derivatives can be volatile, leading to loss during the reaction or workup.[13] |
Issue 2: High Percentage of Nucleophilic Substitution Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Nucleophile is too basic. | - If possible, choose a less basic nucleophile with high nucleophilicity (e.g., azide, cyanide in a polar aprotic solvent).[3] | To favor the SN2 pathway over the E2 pathway. |
| Reaction Temperature is too high. | - Lower the reaction temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
| Steric Hindrance | - If the nucleophile is bulky, consider a smaller, yet still effective, nucleophile. | To facilitate the backside attack required for an SN2 reaction. |
| Solvent Choice | - Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) for SN2 reactions. | These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more nucleophilic.[3] |
Experimental Protocols
Protocol 1: Dehydrobromination of this compound
This protocol is a general guideline for the synthesis of 1,1-difluoro-2-phenylethene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solvent under reduced pressure at low temperature to avoid loss of the volatile product.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Based on similar dehydrohalogenation reactions. |
| Purity (post-chromatography) | >98% | Determined by GC-MS and NMR. |
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide) (1.2-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically 50-80 °C). Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system.
Visualizations
Caption: Workflow for reaction analysis and byproduct management.
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. rsc.org [rsc.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. biophysics.org [biophysics.org]
- 12. m.youtube.com [m.youtube.com]
- 13. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Scaling Up Reactions with (2-Bromo-1,1-difluoroethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving (2-Bromo-1,1-difluoroethyl)benzene. The information is designed to directly address specific issues encountered during experimental work, from laboratory scale to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are managing potential exotherms, especially in Grignard reagent formation, and handling flammable solvents. The compound itself is an irritant and can cause serious eye damage.[1] When scaling up, the surface-area-to-volume ratio of the reactor decreases, which can make heat dissipation less efficient and increase the risk of thermal runaway.[1] It is crucial to have a thorough understanding of the reaction kinetics and to ensure the cooling capacity of the reactor is sufficient for the scale of the reaction.
Q2: I am observing significant Wurtz-type homocoupling during Grignard reagent formation. How can this be minimized at a larger scale?
A2: Wurtz-type coupling is a common side reaction in Grignard reagent formation.[2][3] To minimize this on a larger scale, a slow and controlled addition of this compound to the magnesium turnings is critical.[1] Maintaining a low concentration of the aryl halide in the reaction mixture reduces the likelihood of it reacting with the newly formed Grignard reagent. Additionally, ensuring the magnesium is highly activated and the reaction initiates promptly can prevent the buildup of unreacted aryl halide.
Q3: My palladium-catalyzed cross-coupling reaction is sluggish and gives low yields upon scale-up. What are the likely causes?
A3: Several factors can contribute to low yields in scaled-up cross-coupling reactions. These include inefficient mixing, catalyst deactivation, and the presence of impurities. On a larger scale, ensuring homogeneous mixing can be challenging, which is critical for reactions with heterogeneous bases. Catalyst deactivation can occur due to exposure to oxygen or impurities in the starting materials or solvents. It is essential to use properly degassed solvents and maintain an inert atmosphere. The purity of all reagents, including the this compound, boronic acid/ester, and base, is paramount as impurities can poison the catalyst.
Q4: How does the difluoromethyl group in this compound affect its reactivity in cross-coupling reactions?
A4: The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl bromide. This electronic effect can impact the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. Mechanistic studies on fluorinated aryl halides suggest that the electronic properties of the substituents can affect side reactions like hydrodehalogenation.[4] Careful selection of the palladium catalyst, ligand, and reaction conditions is necessary to achieve optimal results.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the use of a high-purity palladium precatalyst and ligand. - Properly degas all solvents and reagents to prevent catalyst oxidation. - Consider using a pre-formed active catalyst. |
| 2. Poor Solubility | - Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble at the reaction temperature. | |
| 3. Inefficient Mixing | - On a larger scale, ensure the stirring is vigorous enough to properly mix heterogeneous components like the base. - Consider using a mechanical stirrer for larger vessels. | |
| Significant Byproduct Formation (e.g., Homocoupling, Hydrodehalogenation) | 1. Catalyst Decomposition | - Lower the reaction temperature to minimize catalyst decomposition. - Optimize the catalyst and ligand loading; sometimes a lower loading can be more effective on scale. |
| 2. Presence of Oxygen or Water | - Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). - Use anhydrous solvents and reagents. Hydrodehalogenation can be promoted by water.[4] | |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning | - Purify starting materials to remove any potential catalyst poisons. - Ensure the base is of high purity. |
| 2. Product Inhibition | - In some cases, the product can inhibit the catalyst. Consider a continuous process where the product is removed as it is formed. |
Grignard Reagent Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | 1. Magnesium Passivation | - Activate the magnesium turnings using methods like crushing, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane. |
| 2. Presence of Moisture | - Ensure all glassware is rigorously dried and the solvent is anhydrous. Grignard reagents are extremely sensitive to water. | |
| Uncontrolled Exotherm | 1. Rapid Reagent Addition | - Add the this compound solution slowly and monitor the internal temperature closely.[1] |
| 2. Insufficient Cooling | - Ensure the reactor's cooling system is adequate for the scale of the reaction. For highly exothermic reactions, consider a semi-batch or continuous flow process.[5] | |
| Low Yield of Grignard Reagent | 1. Wurtz Homocoupling | - Maintain a low concentration of the aryl halide by slow addition.[1] - Consider using a continuous flow reactor which can minimize this side reaction.[2] |
| 2. Quenching by Impurities | - Use high-purity starting materials and solvents. |
Experimental Protocols
Gram-Scale Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen three times.
-
In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane and add it to the reaction flask via syringe.
-
Add the remaining degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Cross-Coupling Reactions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions with aryl bromides, which can serve as a starting point for optimization with this compound.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4-12 | 70-95 |
| Heck | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF | 100-120 | 12-24 | 60-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 75-98 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-2) | - | Et₂NH (2) | THF | RT-50 | 2-8 | 70-95 |
Note: Yields are highly substrate-dependent and these values are for illustrative purposes based on reactions with similar aryl bromides.
Visualizations
Experimental Workflow for Scale-Up of a Suzuki-Miyaura Coupling
Caption: Workflow for a gram-scale Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reaction Products of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-1,1-difluoroethyl)benzene is a versatile reagent in organic synthesis, offering multiple reaction pathways for the introduction of the gem-difluoroethylphenyl motif into target molecules. This guide provides a comparative analysis of its primary reaction products through elimination, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. We present experimental data from related compounds to illustrate expected outcomes and offer alternative synthetic routes for key products.
I. Elimination Reactions: Synthesis of 1,1-Difluoro-2-phenylethene
Dehydrobromination of this compound is a primary route to forming 1,1-difluoro-2-phenylethene, a valuable building block in medicinal chemistry. The choice of base and reaction conditions can influence the efficiency of this elimination reaction.
Comparative Performance of Elimination Methods
Table 1: Comparison of Synthetic Routes to 1,1-Difluoro-2-phenylethene
| Method | Starting Materials | Reagents and Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Dehydrobromination | This compound | Strong, non-nucleophilic base (e.g., t-BuOK, DBU) in an aprotic solvent (e.g., THF, Dioxane) | Moderate to High | Direct conversion from the starting material. | Potential for competing substitution reactions depending on the base and conditions. |
| Wittig Reaction | Benzaldehyde, (Difluoromethyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) to form the ylide, followed by reaction with benzaldehyde in an aprotic solvent (e.g., THF). | Good to High | High functional group tolerance and generally good yields. | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons | Benzaldehyde, Diethyl (difluoromethyl)phosphonate | Base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF) to form the phosphonate carbanion, then reaction with benzaldehyde. | High | Water-soluble phosphate byproduct is easily removed, simplifying purification. Often gives excellent E-selectivity. | Phosphonate reagents can be more expensive than Wittig reagents. |
Experimental Protocols
Protocol 1: General Procedure for Dehydrobromination of a Benzyl Halide (Representative)
-
Materials: this compound, Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,1-difluoro-2-phenylethene.
-
Protocol 2: General Procedure for Wittig Reaction
-
Materials: (Difluoromethyl)triphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Benzaldehyde.
-
Procedure:
-
To a suspension of (difluoromethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to separate 1,1-difluoro-2-phenylethene from triphenylphosphine oxide.
-
Protocol 3: General Procedure for Horner-Wadsworth-Emmons Reaction
-
Materials: Diethyl (difluoromethyl)phosphonate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzaldehyde.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl (difluoromethyl)phosphonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, concentrate, and purify by column chromatography to yield 1,1-difluoro-2-phenylethene.
-
II. Nucleophilic Substitution Reactions
The benzylic carbon in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The reaction can proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and steric hindrance. For primary alkyl bromides, an SN2 reaction is generally favored with a strong, non-bulky nucleophile[1].
Comparative Performance of Nucleophilic Substitution
Specific data for this compound is limited. The following table provides a qualitative comparison based on general principles of nucleophilic substitution.
Table 2: Potential Nucleophilic Substitution Products and Conditions
| Nucleophile | Product | Reagents and Conditions | Expected Mechanism |
| Sodium methoxide | (1,1-Difluoro-2-methoxyethyl)benzene | NaOMe in Methanol | SN2 |
| Sodium azide | (2-Azido-1,1-difluoroethyl)benzene | NaN₃ in DMF | SN2 |
| Sodium cyanide | 3,3-Difluoro-3-phenylpropanenitrile | NaCN in DMSO | SN2 |
Experimental Protocols
Protocol 4: General Procedure for Nucleophilic Substitution with Sodium Methoxide (Representative)
-
Materials: this compound, Sodium methoxide, Anhydrous Methanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (1,1-difluoro-2-methoxyethyl)benzene.
-
III. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are highly versatile and tolerate a wide range of functional groups.
Comparative Performance of Cross-Coupling Reactions
The following table summarizes common palladium-catalyzed cross-coupling reactions and their expected products with this compound, based on protocols for similar benzyl halides.[2][3]
Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Phenylboronic acid | 1,1-Difluoro-1,2-diphenylethane | PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O |
| Sonogashira | Phenylacetylene | 1,1-Difluoro-4-phenylbut-3-yn-1-yl)benzene | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF |
| Heck | Styrene | (E)-1,1-Difluoro-2,4-diphenylbut-3-ene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
Protocol 5: General Procedure for Suzuki-Miyaura Coupling of a Benzyl Halide (Representative) [2]
-
Materials: this compound, Phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, Cesium carbonate (Cs₂CO₃), THF/H₂O (10:1 mixture).
-
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill the tube with nitrogen gas.
-
Add the THF/H₂O solvent mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the diarylmethane product.
-
Protocol 6: General Procedure for Sonogashira Coupling
-
Materials: this compound, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.
-
Procedure:
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous, degassed THF, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Add triethylamine (2.0 eq) and stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Protocol 7: General Procedure for Heck Reaction
-
Materials: this compound, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Anhydrous DMF.
-
Procedure:
-
To a solution of this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%) in anhydrous DMF, add triethylamine (1.5 eq).
-
Heat the mixture at 80-100 °C under an inert atmosphere until the reaction is complete.
-
Cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
IV. Visualizing Reaction Pathways
Caption: Primary reaction pathways of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
A Comparative Guide to the Analytical Characterization of Bromo-PEG24-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex biomolecules, the precise characterization of every component is paramount. Bromo-PEG24-Boc is a heterobifunctional linker critical in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined structure, purity, and integrity directly impact the efficacy and safety of the final product. This guide provides an objective comparison of the primary analytical methods for the characterization of Bromo-PEG24-Boc, complete with experimental data and detailed protocols.
The primary analytical techniques for the robust characterization of Bromo-PEG24-Boc are ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] Each technique provides unique and complementary information regarding the molecule's structure, molecular weight, and purity.
Performance Comparison of Analytical Techniques
While techniques like ¹H NMR provide detailed structural information, other methods offer crucial insights into molecular weight distribution and purity.[3] A multi-faceted approach is therefore essential for comprehensive characterization.[4]
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic environment of atomic nuclei. | Provides unambiguous structural confirmation and allows for the determination of purity. It is also quantitative.[3] | Requires a relatively pure sample and can be less sensitive for very high molecular weight polymers.[3] |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive, provides accurate molecular weight determination, and can identify impurities and degradation products.[5] | Polydispersity of PEG can complicate spectra.[5][6] The Boc group can be labile under certain MS conditions.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for purity assessment and quantification of impurities.[8][] Can be coupled with various detectors (UV, ELSD, MS) for enhanced characterization.[8][] | The lack of a strong UV chromophore in Bromo-PEG24-Boc requires the use of universal detectors like ELSD or MS.[8][10] |
| Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) | Separates molecules based on their hydrodynamic volume in solution.[11] | Effective for determining molecular weight distribution and detecting polymer aggregates or fragments.[11][12] | May not be suitable for separating conjugates with minor changes in molecular weight.[13] |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the primary analytical techniques for a representative Bromo-PEG24-Boc conjugate.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH- (Carbamate) | ~5.0 | br s | 1H |
| -CH₂-NH- | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | s | 92H |
| -CH₂-Br | ~3.8 | t | 2H |
Table 2: Expected Mass Spectrometry Data (ESI-MS)
The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity (M and M+2), separated by approximately 2 Da.[7]
| Ion | Expected Monoisotopic Mass (m/z) |
| [M+H]⁺ | Varies based on exact structure |
| [M+Na]⁺ | Varies based on exact structure |
| [M-Boc+H]⁺ | Varies based on exact structure |
| [M-Br]⁺ | Varies based on exact structure |
Note: The polydispersity of the PEG chain will result in a distribution of peaks separated by 44.03 Da, corresponding to the ethylene glycol repeating unit (C₂H₄O).[1]
Table 3: Typical HPLC Purity Analysis Parameters
| Parameter | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | ELSD, CAD, or MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for the structural elucidation of Bromo-PEG24-Boc, allowing for the identification and integration of proton signals corresponding to the Boc group, the PEG backbone, and the terminal functional groups.[1]
A. Materials:
-
Bromo-PEG24-Boc conjugate (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), dried over molecular sieves
-
5 mm NMR tube
-
Vial and Pasteur pipette
B. Procedure:
-
Weighing: Accurately weigh 5-10 mg of the Bromo-PEG24-Boc conjugate into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to the NMR tube using a Pasteur pipette.
-
Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher NMR spectrometer.
-
Locking and Shimming: Insert the sample, lock onto the deuterium signal, and shim to optimize magnetic field homogeneity.[14]
-
¹H NMR Parameters:
-
-
Data Processing:
-
Perform a Fourier transform on the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to determine the molecular weight of the Bromo-PEG24-Boc conjugate, confirming its identity.[1]
A. Materials:
-
Bromo-PEG24-Boc conjugate
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing ionization)
B. Procedure:
-
Sample Preparation: Prepare a stock solution of the Bromo-PEG24-Boc conjugate in methanol at a concentration of 1 mg/mL.[1] Dilute this solution to approximately 10-100 µg/mL with the mobile phase.
-
Instrumentation:
-
Use an ESI-MS system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.[5]
-
Ionization Mode: Positive ion mode is typically used.
-
Infusion: The sample can be introduced via direct infusion or through an LC system.
-
-
MS Parameters:
-
Data Analysis:
-
Analyze the resulting spectrum for the expected monoisotopic mass and isotopic distribution of the Bromo-PEG24-Boc conjugate and its common adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is utilized to assess the purity of the Bromo-PEG24-Boc conjugate.[1]
A. Materials:
-
Bromo-PEG24-Boc conjugate
-
HPLC-grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
0.22 µm syringe filter
B. Procedure:
-
Sample Preparation: Dissolve the Bromo-PEG24-Boc conjugate in the initial mobile phase composition to a concentration of 1-2 mg/mL.[1] Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or MS).
-
Column: A C18 reversed-phase column is commonly used.
-
-
HPLC Method:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient runs from 5% to 95% mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 40°C.[8]
-
-
Data Analysis:
-
Integrate the peak corresponding to the Bromo-PEG24-Boc conjugate.[1]
-
Calculate the purity based on the peak area percentage.
-
Visualizations
Experimental Workflow for Bromo-PEG24-Boc Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Difluoroethylating Agents: Unveiling the Potential of (2-Bromo-1,1-difluoroethyl)benzene
For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoroethyl group into organic molecules can significantly enhance pharmacokinetic and physicochemical properties. This guide provides a comparative analysis of (2-Bromo-1,1-difluoroethyl)benzene and other prominent difluoroethylating agents, offering a data-driven resource for selecting the optimal reagent for specific synthetic applications.
The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoroethyl group, in particular, is of growing interest. This guide will delve into the characteristics and performance of this compound, alongside a comparative look at other classes of difluoroethylating agents, including hypervalent iodine reagents and chloro/bromo-difluoroethane derivatives.
Performance Comparison of Difluoroethylating Agents
The selection of a suitable difluoroethylating agent is contingent on the specific substrate, desired reaction pathway (nucleophilic, electrophilic, or radical), and tolerance of other functional groups. While direct, side-by-side comparative studies are limited in the current literature, an analysis of published data for individual reagents provides valuable insights into their respective strengths and weaknesses.
Table 1: Performance Data for Selected Difluoroethylating Agents
| Reagent/Method | Substrate Class | Product Type | Typical Yield (%) | Key Reaction Conditions | Reference |
| This compound Analogue | Phenols | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | 56 - 74 | Base-mediated reaction with halothane (a close structural analogue) | [1] |
| Hypervalent Iodine Reagent | Thiols, Amines, Alcohols | 2,2-Difluoroethylated derivatives | 29 - 71 | In situ generation from 1,1-difluoro-2-iodoethane, mCPBA, CF₃SO₃H, followed by reaction with nucleophile and Cs₂CO₃ | [2][3][4] |
| 1,1-Difluoroethyl chloride (CH₃CF₂Cl) | Arylboronic acids | (1,1-Difluoroethyl)arenes | Moderate to Good | Nickel-catalyzed cross-coupling | [5][6] |
| (Difluoromethyl)triphenylphosphonium bromide | Alkenes | Bromodifluoromethylated alkanes | High | Photoredox catalysis with Ir(ppy)₃ and CuBr₂ | [7][8] |
Key Observations:
-
Aryl Ethers from Halothane Analogue: The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers using halothane, a close analogue of this compound, proceeds in moderate to good yields with phenols under basic conditions. This suggests a potential utility for this compound in similar nucleophilic substitution reactions.[1]
-
Versatility of Hypervalent Iodine Reagents: Hypervalent iodine reagents demonstrate broad applicability for the 2,2-difluoroethylation of various heteroatom nucleophiles, including thiols, amines, and alcohols, with respectable yields.[2][3][4] This method offers a metal-free alternative for these transformations.
-
Nickel-Catalyzed Arylation: 1,1-Difluoroethyl chloride serves as an effective difluoroethylating agent for arylboronic acids via nickel-catalyzed cross-coupling, providing a route to (1,1-difluoroethyl)arenes.[5][6]
-
Photoredox-Catalyzed Radical Reactions: For the difluoromethylation of alkenes, photoredox catalysis using reagents like (difluoromethyl)triphenylphosphonium bromide offers a powerful and selective method.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are representative experimental protocols for key difluoroethylation reactions.
Protocol 1: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers (Analogue to this compound application)
Objective: To synthesize 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether from phenol and halothane.
Procedure:
-
To a solution of phenol in a suitable solvent, add a base (e.g., potassium carbonate).
-
Add halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) to the reaction mixture.
-
Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl ether.
For a detailed protocol and characterization data, please refer to the original publication.[1]
Protocol 2: 2,2-Difluoroethylation of Thiols using a Hypervalent Iodine Reagent
Objective: To synthesize a 2,2-difluoroethylated thiol.
Procedure:
-
In a reaction vessel, combine 1,1-difluoro-2-iodoethane, anisole, and a suitable solvent like acetonitrile.
-
Cool the mixture and add meta-chloroperoxybenzoic acid (mCPBA) and trifluoromethanesulfonic acid (CF₃SO₃H).
-
Allow the reaction to proceed for several hours at room temperature to form the hypervalent iodine reagent in situ.
-
To this mixture, add the thiol nucleophile and cesium carbonate (Cs₂CO₃).
-
Heat the reaction mixture and monitor its progress.
-
After completion, work up the reaction and purify the product by chromatography.
Detailed conditions and substrate scope can be found in the cited literature.[2][3][4]
Reaction Mechanisms and Logical Relationships
The choice of difluoroethylating agent dictates the underlying reaction mechanism. Understanding these pathways is essential for predicting reactivity and optimizing reaction conditions.
Caption: Overview of difluoroethylation reaction pathways.
The diagram above illustrates the distinct mechanistic pathways for different classes of difluoroethylating agents. This compound and its analogues likely participate in nucleophilic substitution reactions. In contrast, hypervalent iodine reagents act as electrophilic sources of the difluoroethyl group. Transition metal catalysis, particularly with nickel, enables cross-coupling reactions with reagents like 1,1-difluoroethyl chloride.
Experimental Workflow
A generalized workflow for a typical difluoroethylation experiment is outlined below. Specific details will vary depending on the chosen reagent and substrate.
Caption: Generalized experimental workflow for difluoroethylation.
Conclusion
The selection of an appropriate difluoroethylating agent is a critical decision in the design of synthetic routes for novel drug candidates and functional materials. While this compound shows promise as a reagent for nucleophilic difluoroethylation, particularly for the synthesis of aryl ethers, a broader range of reagents with diverse reactivity profiles is available to the modern chemist. Hypervalent iodine reagents offer a versatile metal-free option for heteroatom difluoroethylation, while transition metal catalysis provides a powerful tool for the construction of carbon-carbon bonds. The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the expanding landscape of difluoroethylation chemistry and select the most suitable method for their specific synthetic challenges. Further research into the reactivity and applications of this compound is warranted to fully elucidate its potential in this important area of organic synthesis.
References
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Kinetic Studies of Reactions Involving (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving (2-Bromo-1,1-difluoroethyl)benzene. Due to the limited availability of direct kinetic data for this specific compound, this document leverages data from structurally similar compounds to provide insights into its reactivity in dehydrobromination and nucleophilic substitution reactions. The inclusion of detailed experimental protocols aims to facilitate further research in this area.
Dehydrobromination of this compound and Analogues
Dehydrobromination of this compound is anticipated to proceed via an E2 (elimination, bimolecular) mechanism, particularly with a strong, non-nucleophilic base. The presence of the gem-difluoro group at the C1 position is expected to significantly influence the reaction rate compared to its non-fluorinated counterpart, 2-phenylethyl bromide.
Comparative Kinetic Data
| Compound | Base/Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 2-Phenylethyl bromide | EtO⁻/EtOH | 30 | 3.15 x 10⁻³ |
| This compound | EtO⁻/EtOH | 30 | Data not available |
Table 1: Comparison of theoretical dehydrobromination reaction rates. The rate constant for 2-phenylethyl bromide is provided as a baseline for comparison.
Experimental Protocol: Kinetic Analysis of Dehydrobromination via ¹H NMR Spectroscopy
This protocol outlines a method for determining the second-order rate constant of the dehydrobromination of this compound.
Objective: To measure the rate of disappearance of this compound and the appearance of the product, 1,1-difluoro-2-phenylethene, over time using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol-d6 (EtOD)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of known concentration of this compound in ethanol-d6.
-
Prepare a stock solution of sodium ethoxide in ethanol-d6. The concentration of the base should be in excess of the substrate to ensure pseudo-first-order conditions.
-
Equilibrate both solutions and the NMR spectrometer to the desired reaction temperature (e.g., 30 °C).
-
In an NMR tube, rapidly mix known volumes of the substrate and base solutions.
-
Immediately acquire a series of ¹H NMR spectra at predetermined time intervals.
-
Integrate the signals corresponding to a non-reacting proton of the substrate (e.g., aromatic protons) and a proton of the product (e.g., vinylic protons).
-
Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the base.
Data Analysis: The reaction progress can be monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.
Nucleophilic Substitution Reactions
This compound can also undergo nucleophilic substitution, likely proceeding through an SN2 mechanism with strong nucleophiles. The gem-difluoro group is expected to have a retarding effect on the SN2 reaction rate due to steric hindrance and potential electronic effects on the transition state.
Comparative Kinetic Data
To estimate the reactivity of this compound in SN2 reactions, we can compare it with benzyl bromide, a common substrate for such studies.
| Compound | Nucleophile/Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Benzyl bromide | I⁻/Acetone | 25 | 2.1 x 10⁻⁴ |
| This compound | I⁻/Acetone | 25 | Data not available |
Table 2: Comparison of theoretical SN2 reaction rates. The rate constant for benzyl bromide provides a benchmark for reactivity.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
The following protocol can be used to determine the second-order rate constant for the reaction of this compound with a nucleophile.
Objective: To measure the rate of substitution by monitoring the change in concentration of the reactants or products over time.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide)
-
Solvent (e.g., acetone)
-
Constant temperature bath
-
Method for concentration monitoring (e.g., HPLC, GC, or titration)
Procedure:
-
Prepare solutions of known concentrations of the substrate and the nucleophile in the chosen solvent.
-
Place the solutions in a constant temperature bath to reach thermal equilibrium.
-
Initiate the reaction by mixing the solutions.
-
At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of the remaining substrate or the formed product in each aliquot using a suitable analytical technique.
-
Plot the appropriate function of concentration versus time (e.g., 1/[Substrate] vs. time for a second-order reaction with equal initial concentrations) to determine the rate constant.
Signaling Pathways and Logical Relationships
The choice between elimination and substitution pathways is influenced by several factors, including the nature of the substrate, the base/nucleophile, the solvent, and the temperature.
A Comparative Guide to the Spectroscopic Analysis of (2-Bromo-1,1-difluoroethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of (2-Bromo-1,1-difluoroethyl)benzene and its derivatives. By presenting experimental data from closely related analogues, this document aims to equip researchers with the necessary information to identify and characterize these valuable fluorinated building blocks in their own work.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the gem-difluoroethyl and bromo moieties imparts unique chemical and physiological properties to the parent molecules. Accurate structural confirmation of these compounds is paramount for ensuring the quality and efficacy of the final products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this purpose.
Spectroscopic Data Comparison
Table 1: NMR Spectroscopic Data of this compound Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | Phenyl protons: ~7.4-7.2 (m); CH₂Br: ~4.0 (t, JHF ≈ 15 Hz) | Phenyl carbons: ~135-128; CF₂: ~115 (t, JCF ≈ 240 Hz); CH₂Br: ~35 (t, JCF ≈ 25 Hz) | ~ -90 to -110 (t, JHF ≈ 15 Hz) |
| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene [1] | 7.48 (d, J = 6.6 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 3.30 (q, J = 10.5 Hz, 2H) | Not Available | -65.7 (t, J = 11.3 Hz) |
| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene [1] | 7.63 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 7.8 Hz, 2H), 3.44 (q, J = 10.5 Hz, 2H) | 134.3, 130.7, 129.0, 125.8 (q, J = 4.2 Hz), 125.6 (q, J = 275.3 Hz), 124.2 (q, J = 270.8 Hz), 40.2 (q, J = 30.1 Hz) | -62.7 (s, 3F), -65.7 (t, J = 11.3 Hz, 3F) |
Table 2: Mass Spectrometry Data of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Isotopic Pattern |
| This compound [2][3] | C₈H₇BrF₂ | 221.04 | Predicted [M]+ at 219.97 and 221.97 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br). Fragmentation may involve loss of Br, HBr, and rearrangement. |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | Molecular ion peaks at m/z 184 and 186 (approx. 1:1). Major fragment at m/z 105 ([C₈H₉]⁺). |
| 2-Bromo-1,1-difluoroethane [4] | C₂H₃BrF₂ | 144.95 | Molecular ion peaks at m/z 144 and 146 (approx. 1:1). |
Table 3: IR Spectroscopy Data of this compound Analogues
| Compound | Key IR Absorptions (cm⁻¹) |
| (2-Bromoethyl)benzene [5] | 3085, 3062, 3027 (aromatic C-H stretch); 2950, 2870 (aliphatic C-H stretch); 1603, 1496, 1454 (aromatic C=C stretch); 1215 (C-Br stretch); 770, 698 (aromatic C-H bend) |
| 1-Bromo-3,5-difluorobenzene [6] | Strong C-F stretching bands expected in the 1350-1100 cm⁻¹ region. |
| General Halogenated Hydrocarbons | C-Br stretching absorptions are typically found in the 600-500 cm⁻¹ region. The presence of fluorine atoms can shift the frequencies of neighboring group vibrations. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Reference: CDCl₃ at 77.16 ppm.
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence, with and without proton decoupling.
-
Number of Scans: 128-256
-
Relaxation Delay: 1.5 s
-
Spectral Width: -50 to -250 ppm
-
Reference: External CFCl₃ at 0.00 ppm.
Mass Spectrometry (MS)
Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
Instrumentation and Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
GC Column: Standard nonpolar column (e.g., DB-5ms)
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Mass Range: 40-400 amu.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Alternatively, for solid samples, place a small amount of the powder on the crystal and apply pressure to ensure good contact.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond or zinc selenide ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Interpretation and Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Conclusion
The structural elucidation of this compound derivatives relies on the synergistic application of NMR, MS, and IR spectroscopy. ¹⁹F NMR is particularly powerful for identifying and characterizing the fluorinated moiety. Mass spectrometry provides unequivocal evidence of the presence of bromine through its characteristic isotopic pattern and confirms the molecular weight. Infrared spectroscopy helps to identify key functional groups. By comparing the acquired data with that of known analogues and applying the detailed experimental protocols provided, researchers can confidently confirm the structures of these important synthetic intermediates.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. appchemical.com [appchemical.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-1,1-difluoroethane | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 6. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
Purity Assessment of Synthesized (2-Bromo-1,1-difluoroethyl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final pharmaceutical products. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized (2-Bromo-1,1-difluoroethyl)benzene. We will explore the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths and limitations with supporting data and detailed experimental protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1] | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[1] |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-5ms) | Reversed-phase columns (e.g., C18, C8) | Not applicable |
| Common Impurities Detected | Volatile organic compounds, residual solvents, starting materials, and thermally stable byproducts.[2] | Less volatile byproducts, isomers, and degradation products.[2] | A wide range of impurities with distinct proton or fluorine signals, including structural isomers.[2] |
| Limit of Detection (LOD) | Low ppb to ppm range.[2] | 1 - 10 µg/mL.[1] | ~0.1-1% |
| Limit of Quantification (LOQ) | Low ppm range.[2] | Mid to high ppm range.[2] | ~0.5% |
| Sample Derivatization | May not be required, but can improve volatility and separation of certain impurities. | Generally not required for this compound. | Not required. |
| Structural Information | Provides mass spectra for identification of unknown impurities. | Limited structural information from UV spectra. | Provides detailed structural information for both the main compound and impurities. |
| Destructive Analysis | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for the three primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile impurities in synthesized this compound.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 50-100 µg/mL.
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Split Ratio: 50:1.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.[2]
-
-
MS Conditions:
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify non-volatile impurities and isomers in synthesized this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, an autosampler, and a column oven.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sample.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 70% A and 30% B, with a linear gradient to 10% A and 90% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 210 nm and 254 nm.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram at a specified wavelength.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized this compound sample.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The signals of the internal standard should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
NMR Acquisition Parameters (¹H and ¹⁹F NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
Spectral Width: Adequate to cover all signals of interest.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of synthesized compounds.
Alternatives to this compound
In drug discovery and development, various bioisosteres and structural analogs may be considered as alternatives to this compound. The choice of an alternative often depends on the specific synthetic route and the desired physicochemical properties of the target molecule. Some potential alternatives could include other halogenated ethylbenzene derivatives or compounds with different functional groups that can participate in similar chemical transformations.
For instance, compounds like (2-chloro-1,1-difluoroethyl)benzene or sulfonate esters of 2-phenyl-2,2-difluoroethanol could be considered. The purity assessment of these alternatives would follow similar analytical principles, with adjustments to the specific methods to account for differences in volatility, polarity, and spectral properties. The reactivity of these alternatives in subsequent synthetic steps would also be a critical factor in their selection, with iodides and sulfonate esters generally exhibiting higher reactivity in nucleophilic substitution reactions compared to bromides and chlorides.[5]
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. GC-MS, HPLC, and qNMR are powerful and complementary techniques for this purpose. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is well-suited for less volatile compounds and isomers. qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. The choice of the most appropriate technique will depend on the specific analytical needs, the nature of the expected impurities, and the available resources. For a comprehensive characterization of the synthesized product, the use of orthogonal methods is highly recommended.
References
A Comparative Analysis of the Reactivity of (2-Bromo-1,1-difluoroethyl)benzene and (2-bromoethyl)benzene
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of (2-Bromo-1,1-difluoroethyl)benzene and its non-fluorinated analog, (2-bromoethyl)benzene. The introduction of geminal fluorine atoms on the benzylic carbon dramatically alters the electronic properties of the molecule, leading to significant differences in its behavior in nucleophilic substitution and elimination reactions. This analysis is supported by established principles of physical organic chemistry and data from analogous systems.
Introduction and Structural Overview
(2-bromoethyl)benzene is a primary alkyl halide widely used in organic synthesis. Its reactivity is characteristic of similar alkyl bromides, primarily involving nucleophilic substitution (SN2) and base-induced elimination (E2).
This compound incorporates two fluorine atoms on the carbon adjacent to the bromine-bearing carbon (the benzylic position). The high electronegativity of fluorine imparts unique electronic effects that profoundly influence the molecule's reaction pathways compared to its non-fluorinated counterpart.
Synthesis Overview
(2-bromoethyl)benzene is commonly synthesized via two primary routes:
-
From Styrene: The anti-Markovnikov addition of hydrogen bromide (HBr) to styrene, often initiated by peroxides or UV light, yields the desired product with high selectivity.[1]
-
From 2-Phenylethanol: Treatment of 2-phenylethanol with a strong brominating agent, such as phosphorus tribromide (PBr₃) or concentrated HBr with an acid catalyst, effectively replaces the hydroxyl group with bromine.
A standard laboratory procedure involves reacting 2-phenylethanol with gaseous hydrogen bromide, which can achieve yields of over 90%.[1]
This compound synthesis is less commonly documented. However, a plausible route involves the radical bromination of (1,1-difluoroethyl)benzene. Due to the electronic influence of the gem-difluoro group, selective bromination at the C2 position is anticipated.
Comparative Reactivity Analysis
The presence of the C-F bonds is the critical differentiating factor. Fluorine's strong inductive electron-withdrawing effect is the dominant influence on reactivity.
Elimination Reactions
Elimination is the most significantly affected reaction pathway.
-
(2-bromoethyl)benzene: In the presence of a strong, non-nucleophilic base like potassium tert-butoxide, it undergoes an E2 elimination to form styrene. This reaction involves the abstraction of a β-proton (from the benzylic position) and the concerted departure of the bromide leaving group.
-
This compound: This compound is predicted to undergo elimination significantly faster than its non-fluorinated analog. The two fluorine atoms exert a powerful inductive effect, substantially increasing the acidity of the β-protons on the benzylic carbon. This heightened acidity facilitates deprotonation by a base. The mechanism is likely to shift from a concerted E2 pathway towards an E1cB (Elimination, Unimolecular, conjugate Base) mechanism .[2][3][4] This pathway involves the rapid, reversible formation of a stabilized carbanion intermediate, followed by the slower, rate-determining expulsion of the bromide ion to yield 1,1-difluoro-2-phenylethene.[2][5]
Caption: Comparative Elimination Pathways
Nucleophilic Substitution Reactions
Nucleophilic substitution is generally disfavored for the fluorinated compound.
-
(2-bromoethyl)benzene: As a primary alkyl halide, it readily undergoes SN2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RO⁻). The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the carbon were chiral.
-
This compound: SN2 reactions are expected to be significantly slower . The strong electron-withdrawing effect of the β-fluorine substituents destabilizes the SN2 transition state. This is because the incoming nucleophile and the departing leaving group create a region of high electron density around the reaction center, which is repelled by the electronegative fluorine atoms.[6] An SN1 mechanism is highly unlikely as it would require the formation of a primary carbocation, which is inherently unstable.
Summary of Quantitative Data
| Reaction Type | Reagent Example | (2-bromoethyl)benzene | This compound | Rationale for Difference |
| Elimination | Strong Base (e.g., t-BuOK) | Moderate to Fast (E2) | Very Fast (E1cB-like) | Increased β-proton acidity due to F atoms stabilizes carbanion intermediate.[2][3] |
| Substitution | Strong Nucleophile (e.g., NaN₃) | Fast (SN2) | Very Slow / No Reaction | Inductive effect of F atoms destabilizes the electron-rich SN2 transition state.[6] |
| Substitution | Weak Nucleophile / Solvolysis | Very Slow / No Reaction (SN1) | No Reaction | Primary carbocation is highly unstable. |
Experimental Protocols
Protocol 5.1: Elimination of (2-bromoethyl)benzene to Styrene (E2 Reaction)
Materials:
-
(2-bromoethyl)benzene (1.85 g, 10 mmol)
-
Potassium tert-butoxide (1.35 g, 12 mmol)
-
Anhydrous tert-butanol (20 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
A dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with potassium tert-butoxide and anhydrous tert-butanol.
-
The mixture is stirred until the base dissolves.
-
(2-bromoethyl)benzene is added to the solution.
-
The reaction mixture is heated to reflux (approx. 83°C) and maintained for 2 hours.
-
Reaction progress is monitored by TLC (Thin Layer Chromatography).
-
Upon completion, the mixture is cooled to room temperature, quenched with water (20 mL), and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude styrene.
Protocol 5.2: Proposed Elimination of this compound (E1cB Reaction)
Materials:
-
This compound (2.21 g, 10 mmol)
-
Sodium methoxide (0.65 g, 12 mmol)
-
Anhydrous methanol (20 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
A dry 50 mL round-bottom flask is charged with sodium methoxide and anhydrous methanol and cooled to 0°C in an ice bath.
-
This compound is added dropwise to the cooled solution with vigorous stirring. Caution: The reaction is expected to be highly exothermic due to the increased acidity of the substrate.
-
After the addition is complete, the reaction is allowed to stir at 0°C for 30 minutes.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature, stirring for an additional 1 hour.
-
Reaction progress is monitored by ¹⁹F NMR or GC-MS.
-
Workup is performed as described in Protocol 5.1. The expected product is 1,1-difluoro-2-phenylethene.
Caption: Factors Determining Reaction Outcome
Conclusion
The substitution of two hydrogen atoms with fluorine at the benzylic position creates a profound shift in chemical reactivity. While (2-bromoethyl)benzene behaves as a typical primary alkyl halide, favoring SN2 reactions with good nucleophiles, this compound is heavily biased towards elimination. The powerful inductive effect of the gem-difluoro group dramatically increases the acidity of the adjacent β-protons, making elimination the overwhelmingly favored pathway, likely via an E1cB mechanism. This makes the fluorinated analog a specialized precursor for the synthesis of gem-difluoroalkenes, whereas its utility in SN2-type reactions is severely diminished. These divergent reactivities underscore the powerful role of fluorine substitution in tuning the properties of organic molecules for targeted applications in drug development and materials science.
References
- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. siue.edu [siue.edu]
- 3. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly proposed synthetic route to (2-Bromo-1,1-difluoroethyl)benzene against an established method. The information presented is intended to assist researchers in making informed decisions regarding process selection, optimization, and scale-up for the synthesis of this valuable fluorinated building block.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the gem-difluoroethyl group can significantly enhance the metabolic stability and pharmacokinetic properties of bioactive molecules. Therefore, efficient and reliable synthetic access to this compound is of considerable interest.
Comparison of Synthetic Routes
This guide evaluates two primary synthetic pathways to this compound:
-
Established Route: A traditional approach involving the free-radical-initiated addition of hydrogen bromide (HBr) to (1,1-difluoroethenyl)benzene. This method is well-documented and relies on classical radical chemistry.
-
New Synthetic Route: A modern alternative utilizing a photoredox-catalyzed hydrobromination of (1,1-difluoroethenyl)benzene. This approach leverages the principles of visible-light-mediated catalysis to achieve the desired transformation under milder conditions.
The following table summarizes the key performance indicators for each route, based on typical experimental outcomes for similar transformations.
| Parameter | Established Route (Free-Radical Addition) | New Synthetic Route (Photoredox Catalysis) |
| Starting Material | (1,1-difluoroethenyl)benzene | (1,1-difluoroethenyl)benzene |
| Reagents | Hydrogen Bromide (HBr), Azobisisobutyronitrile (AIBN) or other radical initiator | Hydrogen Bromide source (e.g., HBr in acetic acid), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar), Visible Light Source |
| Solvent | Aprotic solvent (e.g., heptane, benzene) | Polar aprotic solvent (e.g., DMF, DMSO) |
| Temperature | Elevated temperatures (typically 80-90°C) | Room temperature |
| Reaction Time | Several hours (e.g., 4-8 hours) | Generally shorter (e.g., 1-4 hours) |
| Typical Yield | Good to excellent (typically >85%) | Potentially higher and more consistent yields |
| Purity | Generally good, may require purification to remove initiator byproducts | Often high, with easier purification |
| Safety & Handling | Requires handling of potentially hazardous radical initiators and elevated temperatures. | Milder reaction conditions, avoids high temperatures. Requires proper setup for photochemical reactions. |
| Cost | Reagents are generally inexpensive and readily available. | Photocatalysts can be expensive, but are used in catalytic amounts. |
Experimental Protocols
Established Route: Free-Radical Addition of HBr
This protocol is based on established methods for the anti-Markovnikov addition of HBr to alkenes.
Materials:
-
(1,1-difluoroethenyl)benzene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous heptane (or other suitable aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A solution of (1,1-difluoroethenyl)benzene and a catalytic amount of AIBN in anhydrous heptane is prepared in a flask equipped with a reflux condenser and a gas inlet.
-
The solution is deoxygenated by bubbling with an inert gas.
-
Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while the reaction mixture is heated to reflux (approximately 80-90°C).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
New Synthetic Route: Photoredox-Catalyzed Hydrobromination
This proposed protocol is based on modern photoredox-catalyzed transformations.
Materials:
-
(1,1-difluoroethenyl)benzene
-
Hydrogen bromide source (e.g., 48% HBr in water or HBr in acetic acid)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Visible light source (e.g., blue LED lamp)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a septum, (1,1-difluoroethenyl)benzene, the photocatalyst, and the hydrogen bromide source are dissolved in DMF.
-
The reaction mixture is thoroughly deoxygenated by bubbling with an inert gas for 15-20 minutes.
-
The vessel is sealed and placed in front of a visible light source (e.g., a blue LED lamp) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Established free-radical addition pathway.
Caption: Proposed photoredox-catalyzed pathway.
Conclusion
The new synthetic route to this compound via photoredox catalysis presents a promising alternative to the established free-radical addition method. The milder reaction conditions, potentially higher yields, and simplified purification offer significant advantages, particularly for laboratory-scale synthesis and process development. While the initial cost of the photocatalyst may be a consideration, its catalytic nature and the overall efficiency gains could make this new route economically viable, especially as the field of photoredox catalysis continues to advance and catalyst costs decrease. Further experimental validation and optimization of the new route are warranted to fully assess its industrial applicability.
Benchmarking (2-Bromo-1,1-difluoroethyl)benzene in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the gem-difluoroethyl moiety into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating pharmacokinetic and electronic properties. (2-Bromo-1,1-difluoroethyl)benzene serves as a key building block for this purpose, amenable to various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of its expected efficiency in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, benchmarked against alternative difluoroethylating agents. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on established principles of cross-coupling reactions involving fluorinated substrates.
Comparative Performance in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the nature of the halogen and the electronic properties of the substituents on the aromatic ring. The generally accepted trend for halide reactivity is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy. The presence of electron-withdrawing fluorine atoms on the ethyl group in this compound is anticipated to influence the electronic nature of the C-Br bond, potentially affecting the rate-determining oxidative addition step in the catalytic cycle.
Table 1: Predicted Efficiency of this compound in Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Reactivity/Yield |
| Suzuki-Miyaura | Arylboronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Ligand/Precatalyst Systems with a base (e.g., K₂CO₃, Cs₂CO₃) | Good to Excellent |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI with an amine base (e.g., Et₃N, DIPEA) | Moderate to Good |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu) | Good to Excellent |
Table 2: Performance of Alternative Reagents for gem-Difluoroethylation
| Reagent | Coupling Reaction | Coupling Partner | Catalyst System | Reported Yield (%) |
| Ethyl bromodifluoroacetate | Negishi Coupling | Aryl bromides/triflates | Palladium-based catalyst | Not specified, but described as a successful method[1][2] |
| (2,2-Difluoroethenyl)tributylstannane | Stille Coupling | Aryl iodides | Pd(PPh₃)₄ | Varies with substrate |
| 2,2-Difluoro-1-tosyloxyethylbenzene | Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂/SPhos | Generally good |
Experimental Protocols
The following are detailed, adaptable methodologies for the key cross-coupling reactions, based on established procedures for fluorinated aryl bromides.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
The reaction mixture is then heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.
Work-up:
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added.
-
The terminal alkyne (1.1-1.5 equivalents) is then added, and the mixture is stirred at room temperature to 70 °C for 2-24 hours.
Work-up:
-
After the reaction is complete, the mixture is filtered to remove the precipitated ammonium salt.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent.
-
The organic solution is washed with aqueous ammonium chloride, water, and brine.
-
After drying and solvent evaporation, the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos or SPhos, 1.5-4 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 equivalents).
-
This compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) are added, followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
The vessel is sealed and heated to 80-110 °C for 4-24 hours.
Work-up:
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptual understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isotopic Labeling: (2-Bromo-1,1-difluoroethyl)benzene and its Alternatives in Radiotracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular imaging, the precise introduction of isotopic labels into bioactive molecules is of paramount importance. This guide provides a comparative analysis of isotopic labeling strategies focusing on the potential use of (2-Bromo-1,1-difluoroethyl)benzene and its more established alternatives for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging. Due to the limited direct experimental data on isotopic labeling with this compound, this guide will focus on its reactivity profile and compare it with well-documented methods for introducing the ¹⁸F-difluoromethyl group into aromatic systems.
The gem-difluoroethyl moiety is a valuable functional group in medicinal chemistry, often serving as a bioisostere for other groups and influencing the metabolic stability and pharmacokinetic properties of drug candidates. The ability to label this group with isotopes like fluorine-18 (¹⁸F) opens up avenues for in vivo imaging and pharmacokinetic studies.
Performance Comparison of Isotopic Labeling Precursors
This guide compares the inferred potential of this compound with three established alternative methods for introducing an ¹⁸F-labeled difluoromethyl or a single ¹⁸F atom onto an aromatic ring:
-
¹⁸F-Difluoromethylation of Aryl (Pseudo)Halides: A method to introduce the [¹⁸F]CHF₂ group.[1]
-
Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Acids: A versatile method for direct ¹⁸F-fluorination of aromatic rings.[2][3]
-
N-Arylsydnone Mediated ¹⁸F-Fluorination: A regioselective method for labeling anilines.[4]
The following table summarizes the key performance indicators for these methods.
| Precursor/Method | Isotopic Label Introduced | Typical Radiochemical Yield (RCY) | Substrate Scope | Key Advantages | Potential Limitations |
| This compound (Inferred) | ¹⁸F (via substitution) | Not Reported | Likely limited by nucleophilic substitution reactivity | Potentially straightforward precursor synthesis. | Reactivity may be low; harsh reaction conditions may be required. |
| ¹⁸F-Difluoromethylation of Aryl (Pseudo)Halides | [¹⁸F]CHF₂ | 10-60%[1] | Broad, tolerates various functional groups.[1] | Direct introduction of the difluoromethyl group.[1] | Requires a multi-step sequence.[1] |
| Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Acids | ¹⁸F | Moderate to high (up to 61% RCC reported)[3] | Broad, including electron-rich and -neutral arenes.[2][3] | High functional group tolerance and mild reaction conditions.[3] | Requires synthesis of boronic acid precursors. |
| N-Arylsydnone Mediated ¹⁸F-Fluorination | ¹⁸F | Excellent (>92% RCC for activated substrates)[4] | Specific to anilines.[4] | High regioselectivity and precursor stability.[4] | Limited to aniline-containing molecules. |
RCC: Radiochemical Conversion, as determined by radio-TLC or radio-HPLC.
Experimental Protocols
Detailed methodologies for the key alternative isotopic labeling techniques are provided below.
Protocol 1: ¹⁸F-Difluoromethylation of Aryl Halides
This protocol is adapted from the method described for the synthesis of [¹⁸F]CHF₂–arenes.[1]
Materials:
-
Aryl acetophenone precursor
-
N-bromophthalimide (NBP)
-
[¹⁸F]Fluoride
-
Tetraethylammonium bicarbonate (TEAB)
-
Chlorobenzene
-
Acetonitrile
-
Potassium hydroxide (KOH) aqueous solution
Procedure:
-
To the aryl acetophenone precursor in a reaction vessel, add N-bromophthalimide and a solution of [¹⁸F]fluoride in the presence of TEAB in a mixture of chlorobenzene and acetonitrile.
-
Heat the reaction mixture at 100 °C for 5 minutes.
-
Add an aqueous solution of KOH.
-
Continue heating at 100 °C for an additional 15 minutes to facilitate cleavage of the auxiliary group.
-
The resulting [¹⁸F]CHF₂–arene is then purified using standard radio-chromatography techniques.
Protocol 2: Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Acids
This protocol is based on the copper-mediated radiofluorination of arylboronic acids.[2][3]
Materials:
-
Aryl boronic acid precursor
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
K¹⁸F
-
Dimethylformamide (DMF)
Procedure:
-
A solution of the aryl boronic acid, Cu(OTf)₂, and pyridine in DMF is prepared in a reaction vessel.
-
A solution of K¹⁸F is added to the mixture.
-
The reaction is heated at 110 °C for 20 minutes.
-
The resulting ¹⁸F-labeled arene is purified by radio-HPLC.
Protocol 3: N-Arylsydnone Mediated ¹⁸F-Fluorination
This protocol is derived from the radiofluorination of anilines via N-arylsydnone intermediates.[4]
Materials:
-
N-arylsydnone precursor
-
[¹⁸F]Fluoride
-
Suitable solvent (e.g., THF)
Procedure:
-
The N-arylsydnone precursor is dissolved in an appropriate solvent in a reaction vial.
-
An aqueous solution of [¹⁸F]fluoride is added.
-
The reaction mixture is heated at a specified temperature (e.g., 70-150 °C) for a short duration (e.g., 5 minutes).
-
The desired [¹⁸F]fluoroarene is then isolated and purified using radio-HPLC.
Visualizing Isotopic Labeling Strategies and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a potential application in a biological context.
Conclusion
While this compound presents a conceptually simple precursor for isotopic labeling through nucleophilic substitution, the lack of experimental data necessitates the consideration of more established and versatile alternatives. Methods such as the ¹⁸F-difluoromethylation of aryl halides, copper-mediated ¹⁸F-fluorination of aryl boronic acids, and N-arylsydnone mediated ¹⁸F-fluorination offer robust and well-documented routes to a wide range of ¹⁸F-labeled aromatic compounds.[1][2][3][4] The choice of the optimal labeling strategy will depend on the specific target molecule, the desired isotopic label, and the available synthetic resources. The continued development of novel labeling methodologies is crucial for advancing the fields of drug development and molecular imaging, enabling the non-invasive study of biological processes and the development of more effective therapeutics.
References
- 1. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (2-Bromo-1,1-difluoroethyl)benzene
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of (2-Bromo-1,1-difluoroethyl)benzene, ensuring laboratory safety and regulatory compliance.
This compound, a halogenated organic compound, requires meticulous disposal procedures to mitigate potential environmental and safety hazards. Adherence to these protocols is paramount for the protection of laboratory personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the proper management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a critical first step. This compound is classified as a halogenated organic waste and must be collected separately from other waste streams.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3] The disposal processes for these two categories are different and mixing them can lead to complications and increased disposal costs.
-
Incompatible Materials: Do not mix this compound waste with acids, bases, oxidizing agents, or other reactive chemicals.[1][4] Such mixing can cause dangerous chemical reactions.
-
Solid vs. Liquid Waste: Collect liquid waste containing this compound separately from solid waste contaminated with the substance (e.g., gloves, absorbent pads).
Waste should be collected in designated, clearly labeled containers. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
Quantitative Data for Waste Management
For easy reference, the following table summarizes key quantitative parameters for the collection and storage of halogenated organic waste.
| Parameter | Specification | Rationale |
| Container Filling Capacity | Do not exceed 90% of the container's total volume. | To allow for vapor expansion and prevent spills. |
| Water Content in Solvent Waste | Should not exceed 10%. | High water content can interfere with certain disposal processes. |
| Container Type | UN-approved plastic (e.g., HDPE) or glass containers. | To ensure chemical compatibility and prevent leaks.[1][5] |
| Labeling | "Hazardous Waste" and "Halogenated Organic Waste". | For clear identification and to prevent accidental mixing.[1] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the disposal of this compound.
Materials:
-
Designated and labeled waste container for halogenated organic liquids.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Waste manifest or logbook.
Procedure:
-
Preparation: Don all necessary PPE and ensure you are working within a functional chemical fume hood.
-
Container Labeling: Before adding any waste, ensure the container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name: "this compound." The date of initial waste accumulation should also be recorded.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills.
-
Container Sealing: Securely close the container lid immediately after transferring the waste to prevent the escape of vapors.
-
Record Keeping: Document the type and quantity of waste added to the container in a waste log or manifest as required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[4]
-
Final Disposal: Once the container is full (not exceeding 90% capacity) or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste containing this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. Waste Management in the Chemistry Laboratory. [dhanlaldelloyd.tripod.com]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Collection of Laboratory Waste | Support | Merck [merckmillipore.com]
Comprehensive Safety and Handling Guide for (2-Bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational procedures for the handling and disposal of (2-Bromo-1,1-difluoroethyl)benzene. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] It is also described as a lachrymatory agent, meaning it can cause tearing.[1] Appropriate PPE is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. While specific breakthrough times are not available, nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[2][3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety goggles and/or face shield | Wear eye and face protection.[1] Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[3] |
| Body Protection | Laboratory coat | Wear suitable protective clothing.[1][2] A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes. |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







